molecular formula C4H4FN3 B112070 5-Fluoropyrimidin-2-amine CAS No. 1683-85-8

5-Fluoropyrimidin-2-amine

Cat. No.: B112070
CAS No.: 1683-85-8
M. Wt: 113.09 g/mol
InChI Key: FUNBZJKZJGKXQB-UHFFFAOYSA-N
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Description

5-Fluoropyrimidin-2-amine (CAS 1683-85-8) is a fluorinated heterocyclic amine of significant interest in scientific research, particularly in the field of medicinal chemistry. It serves as a versatile synthetic intermediate and key building block for the development of novel pharmaceutical compounds. Recent literature demonstrates its application in the synthesis of 5-fluoro-2-aminopyrimidine derivatives, a class of molecules explored for their potential biological activity . Furthermore, its structural motif is integral in the design and discovery of selective kinase inhibitors, such as a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives investigated as potent and selective JAK2 inhibitors for treating myeloproliferative neoplasms . The compound presents itself as a valuable precursor for accessing more complex, fluorinated molecular architectures. Researchers utilize it to introduce the 5-fluoro-2-aminopyrimidine scaffold, which can mimic natural nucleobases and interact with biological targets, thereby facilitating the exploration of new therapeutic mechanisms. The molecular formula is C4H4FN3, and it has a molecular weight of 113.09 g/mol . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Handle with care, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information. Store in a cool, dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNBZJKZJGKXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570058
Record name 5-Fluoropyrimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1683-85-8
Record name 5-Fluoropyrimidin-2-amine
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Record name 2-Amino-5-fluoropyrimidine
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Fluoropyrimidin-2-amine (5-Fluorocytosine)

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a crucial intermediate and active pharmaceutical ingredient. The information presented is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

This compound, also widely known as 5-Fluorocytosine (5-FC), is an antifungal medication and a key intermediate in the synthesis of various pharmaceuticals, including the anti-HIV drug emtricitabine.[1] Its synthesis is a subject of significant interest in medicinal and process chemistry. This document outlines several established and novel synthetic routes, complete with detailed experimental protocols and comparative data to aid in methodology selection and optimization.

Core Synthesis Pathways

The synthesis of this compound can be approached from various starting materials, each with its own set of advantages and challenges. The most common strategies involve the construction of the fluorinated pyrimidine ring followed by amination, or the introduction of the fluorine atom onto a pre-existing pyrimidine scaffold.

Pathway 1: From 5-Fluorouracil

A prevalent and well-documented method for synthesizing 5-Fluorocytosine begins with the readily available 5-Fluorouracil. This pathway typically involves a two-step process of chlorination followed by amination.

A variation of this approach starts with 2-methoxy-5-fluorouracil, which undergoes chlorination and subsequent amination and hydrolysis to yield the final product.[2]

Logical Flow of Synthesis from 5-Fluorouracil

Synthesis from5-Fluorouracil A 5-Fluorouracil B 2,4-Dichloro-5-fluoropyrimidine A->B POCl3, Dimethylaniline C 4-Amino-2-chloro-5-fluoropyrimidine B->C NH3 D 5-Fluorocytosine C->D HCl (hydrolysis)

Caption: General synthesis route starting from 5-Fluorouracil.

Pathway 2: From 2,5-difluoro-4-chloropyrimidine

An alternative route utilizes 2,5-difluoro-4-chloropyrimidine as the starting material. This method involves a hydrolysis step followed by amination.

Experimental Workflow for Synthesis from 2,5-difluoro-4-chloropyrimidine

Synthesis from 2,5-difluoro-4-chloropyrimidine cluster_0 Reaction cluster_1 Work-up cluster_2 Isolation A Stir 2,5-difluoro-4-chloropyrimidine in 37% aq. HCl B Heat at 50°C for 2 hours A->B C Cool the mixture B->C D Neutralize with 33% aq. NH3 C->D E Dilute with ethanol D->E F Add more 33% aq. NH3 E->F G Stir at room temperature for 2 hours F->G H Concentrate in vacuo G->H I Take up residue in water H->I J Filter the solid I->J K Wash with water and dry J->K L Obtain 5-Fluorocytosine K->L

Caption: Step-by-step workflow for the synthesis from 2,5-difluoro-4-chloropyrimidine.

Pathway 3: From Chloroacetamide (via Fluoroacetonitrile)

A more recent and cost-effective approach starts from simple precursors like chloroacetamide. This multi-step synthesis proceeds through the key intermediate fluoroacetonitrile and has been reported to achieve an overall yield of up to 46% without the need for chromatographic purification.[1]

Signaling Pathway for Fluoroacetonitrile-based Synthesis

Fluoroacetonitrile Synthesis Pathway A Chloroacetamide B Fluoroacetamide A->B KF, p-xylene C Fluoroacetonitrile (FAN) B->C DMF, Cyanuric chloride D (Z)-2-Cyano-2-fluoroethen-1-olate C->D Claisen Condensation (Ethyl formate) E Intermediate D->E Guanidinium salt F 5-Fluorocytosine E->F Diazotization

Caption: Synthesis of 5-Fluorocytosine starting from Chloroacetamide.

Quantitative Data Summary

Starting MaterialKey ReagentsNumber of StepsOverall Yield (%)Purity (%)Reference
5-FluorouracilPOCl₃, NH₃, HCl3Not specifiedNot specified[3]
2-Methoxy-5-fluorouracilPOCl₃, NH₃, HCl3Not specifiedNot specified[2]
2,5-difluoro-4-chloropyrimidineHCl, NH₃298.1Not specified[3]
ChloroacetamideKF, Cyanuric chloride, Ethyl formate5up to 46No chromatography needed[1]
Potassium (Z)-2-cyano-2-fluoroethenolateAmidine hydrochlorides1Excellent (substrate dependent)Not specified[4]

Detailed Experimental Protocols

Protocol 1: Synthesis from 5-Fluorouracil

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine

  • To a stirred solution of 5-fluorouracil in dimethylaniline, slowly add phosphorous oxychloride.

  • Heat the reaction mixture and monitor the progress by TLC.

  • Upon completion, quench the reaction mixture with ice-water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2,4-dichloro-5-fluoropyrimidine.

Step 2: Synthesis of 4-amino-2-chloro-5-fluoropyrimidine

  • Dissolve 2,4-dichloro-5-fluoropyrimidine in a suitable solvent and bubble ammonia gas through the solution at a controlled temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure and purify the residue to obtain 4-amino-2-chloro-5-fluoropyrimidine.[3]

Step 3: Synthesis of 5-Fluorocytosine

  • Reflux 4-amino-2-chloro-5-fluoropyrimidine in a solution of hydrochloric acid.[3]

  • After the reaction is complete, cool the mixture and neutralize with an aqueous ammonia solution.

  • The product, 5-Fluorocytosine, will precipitate out of the solution.

  • Filter the solid, wash with water, and dry to obtain the final product.

Protocol 2: Synthesis from 2,5-difluoro-4-chloropyrimidine[3]
  • Stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% strength aqueous hydrochloric acid at 50°C for 2 hours.

  • After cooling, neutralize the mixture with 33% strength aqueous ammonia solution.

  • Dilute the mixture with 100 ml of ethanol and add a further 20 ml of aqueous 33% strength ammonia solution.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo.

  • Take up the residue in 60 ml of water.

  • Filter the resulting solid, wash with water, and dry to yield 11.5 g of 5-Fluorocytosine (98.1% of theory) with a melting point of 294° to 296° C.[3]

Protocol 3: Synthesis from Chloroacetamide[1]

Step 1 & 2: Telescoped Synthesis of Fluoroacetonitrile (8)

  • Introduce fluoride to chloroacetamide (7) using potassium fluoride in p-xylene.

  • Add dimethylformamide followed by cyanuric chloride at room temperature.

  • Carefully distill the reaction mixture to furnish fluoroacetonitrile (8) in 70% yield over two steps.[1]

Step 3: Synthesis of (Z)-2-cyano-2-fluoroethen-1-olate

  • Perform a Claisen-type condensation of fluoroacetonitrile with ethyl formate.

Step 4 & 5: Telescoped 5-FC synthesis

  • The subsequent steps involve reaction with a guanidinium salt followed by diazotization at 40°C to yield 5-Fluorocytosine in 80% yield for the final step.[1] This route is notable for avoiding chromatographic purification steps.[1]

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the importance of process efficiency and atom economy. The traditional method starting from 5-Fluorouracil is well-established, while newer methods, such as the one starting from chloroacetamide, offer advantages in terms of cost and purification. The provided data and protocols serve as a valuable resource for researchers and professionals in the field to make informed decisions for their synthetic endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoropyrimidin-2-amine (CAS No: 1683-85-8), a key building block in medicinal chemistry. The information presented herein is intended to support research, drug discovery, and development activities by providing essential data on the molecule's characteristics, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

This compound, with the molecular formula C₄H₄FN₃, is a fluorinated pyrimidine derivative that has garnered significant interest in the synthesis of biologically active compounds. Its structural features, particularly the presence of a fluorine atom and an amino group on the pyrimidine ring, impart unique electronic properties that can influence its biological activity and pharmacokinetic profile.

Quantitative Physicochemical Data

A summary of the available quantitative physicochemical data for this compound is presented in the table below. It is important to note that while some experimental values are available, others are predicted based on computational models due to the limited published experimental data for this specific compound.

PropertyValueSource
Molecular Formula C₄H₄FN₃PubChem[1]
Molecular Weight 113.09 g/mol PubChem[1]
Melting Point 196 to 198 °CFluorochem SDS[2]
Boiling Point Predicted: 324.9 ± 34.0 °CChemicalBook (for isomer 5-Amino-2-fluoropyrimidine)
Water Solubility Data not availableN/A
pKa (acidic) Predicted: 0.61 ± 0.10ChemicalBook (for isomer 5-Amino-2-fluoropyrimidine)
logP Data not availableN/A

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of small molecules like this compound. These protocols are based on established laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. For pure substances, this range is typically narrow.[3]

Determination of Solubility

Aqueous solubility is a crucial parameter influencing the bioavailability of a drug candidate.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point. For compounds with low aqueous solubility, UV-spectrophotometric or NMR-based methods can be employed.[6][7]

Determination of logP (Octanol-Water Partition Coefficient)

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then the layers are allowed to separate completely.[8]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[9]

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound are not extensively documented, its utility as a scaffold in the synthesis of various bioactive molecules provides insights into its potential biological targets and pathways.

Role in Cancer Therapeutics Development

Derivatives of this compound have been investigated as potential anticancer agents.[10][11] For instance, aminopyrimidine cores are central to the development of Polo-like kinase 4 (PLK4) inhibitors.[12] PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Inhibition of PLK4 can lead to mitotic catastrophe and cell death in cancer cells.

PLK4_Inhibition_Pathway 5-Fluoropyrimidin-2-amine_Derivative This compound Derivative (e.g., PLK4 Inhibitor) PLK4 Polo-like Kinase 4 (PLK4) 5-Fluoropyrimidin-2-amine_Derivative->PLK4 Inhibits Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Regulates Mitotic_Catastrophe Mitotic Catastrophe Centriole_Duplication->Mitotic_Catastrophe Dysregulation leads to Cancer_Cell_Apoptosis Cancer Cell Apoptosis Mitotic_Catastrophe->Cancer_Cell_Apoptosis

PLK4 Inhibition Pathway
Involvement in Neurological Signaling

This compound is a precursor in the synthesis of compounds like BMY-14802, which acts as a 5-HT1A receptor agonist and a sigma receptor antagonist.[13] The 5-HT1A receptor is a subtype of the serotonin receptor and is implicated in the modulation of mood, anxiety, and other neurological processes. Agonism at this receptor is a common mechanism for anxiolytic and antidepressant drugs.

Serotonergic_Signaling_Pathway Serotonin Serotonin 5-HT1A_Receptor 5-HT1A Receptor Serotonin->5-HT1A_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase 5-HT1A_Receptor->Adenylyl_Cyclase Inhibits 5-FP_Derivative This compound Derivative (Agonist) 5-FP_Derivative->5-HT1A_Receptor Binds to (Agonist) cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Neuronal_Response Modulation of Neuronal Excitability cAMP->Neuronal_Response

Serotonergic Signaling via 5-HT1A Receptor

Synthesis and Analysis Workflow

The synthesis of this compound and its derivatives often involves multi-step chemical reactions, followed by rigorous purification and analytical characterization to ensure identity and purity.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting_Materials Starting Materials Chemical_Reaction Chemical Reaction (e.g., Cyclization) Starting_Materials->Chemical_Reaction Crude_Product Crude Product Chemical_Reaction->Crude_Product Purification_Step Purification (e.g., Recrystallization, Column Chromatography) Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product Structural_Elucidation Structural Elucidation (NMR, MS, IR) Pure_Product->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, Elemental Analysis) Pure_Product->Purity_Assessment

General Workflow for Synthesis and Analysis

References

An In-depth Technical Guide to 5-Fluoropyrimidin-2-amine: Chemical Structure, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoropyrimidin-2-amine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. As a structural analog of naturally occurring pyrimidines, it holds potential as an antimetabolite and a building block for more complex therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, analytical characterization, plausible synthetic routes, and its role within the broader context of fluoropyrimidine pharmacology. The information is presented to support researchers and scientists in their efforts to explore the therapeutic potential of this and related compounds.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound with a pyrimidine core. The structure is characterized by a fluorine atom at the 5-position and an amine group at the 2-position.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 2-Amino-5-fluoropyrimidine, 5-Fluoro-2-pyrimidinamine[1]
CAS Number 1683-85-8[1]
Molecular Formula C₄H₄FN₃[1]
Molecular Weight 113.09 g/mol [1]
SMILES C1=C(C=NC(=N1)N)F[1]
InChI InChI=1S/C4H4FN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)[1]
InChIKey FUNBZJKZJGKXQB-UHFFFAOYSA-N[1]

Synthesis of this compound

Proposed Synthetic Pathway: From 2-Aminopyrimidine

A logical and frequently employed method for the synthesis of analogous compounds is the multi-step conversion starting from 2-aminopyrimidine.[3][5] This approach involves nitration, reduction, diazotization, and a Schiemann reaction to introduce the fluorine atom.

Synthesis_of_this compound cluster_0 Synthesis Pathway 2-Aminopyrimidine 2-Aminopyrimidine Intermediate_1 2-Amino-5-nitropyrimidine 2-Aminopyrimidine->Intermediate_1 Nitration (HNO₃/H₂SO₄) Intermediate_2 2,5-Diaminopyrimidine Intermediate_1->Intermediate_2 Reduction (e.g., Fe/HCl) Intermediate_3 5-Diazonium-2-aminopyrimidine salt Intermediate_2->Intermediate_3 Diazotization (NaNO₂/HBF₄) This compound This compound Intermediate_3->this compound Schiemann Reaction (Heat)

Caption: Proposed synthesis of this compound from 2-aminopyrimidine.

Experimental Protocol Outline:

  • Nitration of 2-Aminopyrimidine: 2-Aminopyrimidine is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position, yielding 2-amino-5-nitropyrimidine.

  • Reduction of the Nitro Group: The nitro group of 2-amino-5-nitropyrimidine is then reduced to an amino group using a reducing agent such as iron in the presence of hydrochloric acid, to form 2,5-diaminopyrimidine.

  • Diazotization: The 5-amino group of 2,5-diaminopyrimidine is converted to a diazonium salt by treatment with sodium nitrite in the presence of a non-nucleophilic acid like tetrafluoroboric acid (HBF₄) at low temperatures.

  • Schiemann Reaction: The resulting diazonium tetrafluoroborate salt is then heated, which causes the decomposition of the diazonium group and the introduction of a fluorine atom at the 5-position to yield this compound.

Analytical Characterization

A comprehensive analysis of this compound would involve a combination of spectroscopic techniques to confirm its structure and purity. While complete, authenticated spectra are not publicly available, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two protons on the pyrimidine ring and the protons of the amino group. The proton at the 6-position will likely appear as a doublet due to coupling with the fluorine atom at the 5-position. The proton at the 4-position would also be a doublet, coupling to the fluorine. The amino protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The carbon atom bonded to the fluorine (C5) will show a large coupling constant (¹JCF). The chemical shifts of the other carbons will also be influenced by the electronegative fluorine and nitrogen atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a multiplet due to coupling with the adjacent protons.

Table of Predicted NMR Data: (Note: These are estimated values based on general principles and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.)

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H
H4~8.2dJ(H-F) ≈ 3-5
H6~8.4dJ(H-F) ≈ 2-4
NH₂5.0 - 7.0br s-
¹³C
C2~160s-
C4~155dJ(C-F) ≈ 15-20
C5~140dJ(C-F) ≈ 230-250
C6~150dJ(C-F) ≈ 20-25
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

Table of Expected IR Absorptions:

Wavenumber (cm⁻¹)VibrationIntensity
3400-3250N-H stretch (asymmetric and symmetric)Medium
1650-1580N-H bendMedium-Strong
1600-1450C=C and C=N stretching (aromatic ring)Medium-Strong
1335-1250C-N stretch (aromatic amine)Strong
1200-1000C-F stretchStrong
Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (113.04). The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, HF, or radicals. The presence of an odd number of nitrogen atoms will result in a molecular ion with an odd m/z value, consistent with the nitrogen rule.[6]

Predicted Fragmentation Pattern:

  • m/z 113: Molecular ion [C₄H₄FN₃]⁺

  • m/z 86: Loss of HCN

  • m/z 93: Loss of HF

Biological Activity and Signaling Pathways

This compound belongs to the class of fluoropyrimidines, which are well-known for their anticancer and antifungal properties. The biological activity of these compounds generally stems from their ability to act as antimetabolites, interfering with the synthesis of nucleic acids. The primary mechanism of action for the widely studied fluoropyrimidine, 5-Fluorouracil (5-FU), involves the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, leading to cytotoxicity.[7][8] It is highly probable that this compound, after appropriate metabolic activation, would exert its effects through similar pathways.

Metabolic Activation Pathway

For this compound to become biologically active, it would likely need to be converted into a nucleotide analog. This metabolic activation pathway is well-established for 5-FU.[7][9][10]

Metabolic_Activation cluster_1 Metabolic Activation of Fluoropyrimidines 5-FU 5-Fluorouracil FUMP Fluorouridine Monophosphate (FUMP) 5-FU->FUMP OPRT FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP UMPK FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP NDPK FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FUDP->FdUDP RR FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FdUDP->FdUMP FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP NDPK

Caption: Metabolic activation pathway of 5-Fluorouracil (5-FU).

Inhibition of Thymidylate Synthase

The metabolite fluorodeoxyuridine monophosphate (FdUMP) is a potent inhibitor of thymidylate synthase (TS).[2][11][12][13] By forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, FdUMP blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.

TS_Inhibition cluster_2 Thymidylate Synthase Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP Methylation TS Thymidylate Synthase (TS) Ternary_Complex Stable Ternary Complex (TS-FdUMP-CH₂THF) Inhibits TS activity TS->Ternary_Complex FdUMP FdUMP FdUMP->Ternary_Complex

Caption: Inhibition of Thymidylate Synthase by FdUMP.

Incorporation into DNA and RNA

The triphosphate metabolites, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[6][14] This incorporation disrupts the normal function and processing of these nucleic acids, contributing to cytotoxicity.

Nucleic_Acid_Damage cluster_3 DNA and RNA Damage FUTP FUTP RNA RNA FUTP->RNA RNA Polymerase FdUTP FdUTP DNA DNA FdUTP->DNA DNA Polymerase RNA_Damage RNA Dysfunction (Altered splicing and processing) RNA->RNA_Damage DNA_Damage DNA Damage (Strand breaks) DNA->DNA_Damage

Caption: Incorporation of fluoropyrimidine metabolites into RNA and DNA.

Conclusion

This compound is a compound with a well-defined chemical structure that positions it as a valuable synthon and potential therapeutic agent. While detailed experimental data for its analysis is not widely disseminated, its properties can be reasonably predicted based on established chemical principles and comparison with related molecules. Its biological activity is likely to mirror that of other fluoropyrimidines, primarily through the disruption of nucleic acid synthesis. The synthetic routes and biological pathways outlined in this guide provide a solid foundation for further research and development of this and other novel fluoropyrimidine derivatives. Further experimental validation of the analytical and biological properties of this compound is warranted to fully elucidate its potential.

References

Spectroscopic Profile of 5-Fluoropyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Fluoropyrimidin-2-amine (CAS: 1683-85-8), a crucial building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 600 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
13.23s-1HNH (pyrimidine ring)
11.92d4.81HNH (pyrimidine ring)
8.08d6.71HCH (pyrimidine ring)
4.36s-2HNH₂

s = singlet, d = doublet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum was obtained in DMSO-d₆ on a 151 MHz spectrometer. The chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) (ppm)Assignment
169.28C=N
157.54C-F
149.66C-NH₂
138.55C-H
130.64C-H
48.63Not assigned
Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

Instrumentation: The ¹H and ¹³C NMR spectra are acquired on a 600 MHz NMR spectrometer.

Data Acquisition:

  • ¹H NMR: A standard one-pulse sequence is used. The spectral width is set to encompass all proton signals. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is utilized to obtain a spectrum with single lines for each carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

IR Spectroscopic Data

The IR spectrum is typically recorded using the KBr wafer technique. While a specific peak list is not publicly available, the expected characteristic absorption bands are detailed below based on the functional groups present.

Wavenumber Range (cm⁻¹)VibrationFunctional Group
3400 - 3250N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
1680 - 1640C=C and C=N stretchPyrimidine ring
1650 - 1580N-H bendPrimary amine (-NH₂)
1335 - 1250C-N stretchAromatic amine
~1200C-F stretchAryl fluoride
Experimental Protocol for IR Spectroscopy (KBr Wafer Method)

Sample Preparation:

  • Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

  • The mixture is thoroughly ground in an agate mortar to ensure a homogenous dispersion.

  • The powdered mixture is transferred to a pellet-forming die.

  • A pressure of approximately 8-10 tons is applied using a hydraulic press to form a transparent or translucent pellet.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

  • A background spectrum of a pure KBr pellet is first recorded.

  • The sample pellet is then placed in the sample holder.

  • The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Mass Spectrometry Data

The mass spectrum is typically obtained using Electron Ionization (EI). The molecular formula of this compound is C₄H₄FN₃, with a molecular weight of approximately 113.09 g/mol .[1]

m/zRelative Intensity (%)Assignment
113-[M]⁺ (Molecular ion)
Fragments-Further data needed for specific assignments
Experimental Protocol for Mass Spectrometry (Electron Ionization)

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

Data Acquisition:

  • Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The excess energy imparted during ionization can cause the molecular ion to fragment into smaller, characteristic charged species.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation & Characterization Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Ascendant Therapeutic Potential of 5-Fluoropyrimidin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several clinically approved drugs. The introduction of a fluorine atom onto the pyrimidine ring can dramatically alter the molecule's physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity for target proteins, and improved cell permeability. Among fluorinated pyrimidines, derivatives of 5-Fluoropyrimidin-2-amine have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is adaptable, allowing for the introduction of a diverse range of substituents at various positions of the pyrimidine ring, which in turn modulates their biological activity. A general and robust method for the synthesis of the this compound core involves the cyclocondensation of a fluorinated three-carbon precursor with a guanidine-containing reagent.

General Synthetic Protocol

A common synthetic route to generate 2-substituted-5-fluoro-4-aminopyrimidines is through the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides. This method is advantageous due to its mild reaction conditions and generally high yields.[1]

Step 1: Preparation of Potassium (Z)-2-cyano-2-fluoroethenolate This key precursor can be synthesized from chloroacetamide in a three-step process involving a Finkelstein halogen exchange, dehydration to form fluoroacetonitrile, followed by a Claisen condensation with ethyl formate.[1]

Step 2: Cyclocondensation Reaction The potassium (Z)-2-cyano-2-fluoroethenolate is then reacted with an appropriate amidine hydrochloride in a suitable solvent, such as ethanol or methanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization, affording the desired 5-fluoro-4-aminopyrimidine derivative.[1][2] The use of amidine hydrochlorides often circumvents the need for additional basic additives.[1]

Below is a generalized workflow for the synthesis of this compound derivatives.

G cluster_synthesis Synthesis Workflow start Starting Materials (Fluoroacetonitrile, Ethyl Formate, Amidine HCl) step1 Claisen Condensation start->step1 intermediate Potassium (Z)-2-cyano-2-fluoroethenolate step1->intermediate step2 Cyclocondensation intermediate->step2 product This compound Derivative step2->product purification Purification (Crystallization/Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Generalized workflow for the synthesis of this compound derivatives.

Biological Activities

This compound derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The anticancer properties of this class of compounds are pronounced, with many derivatives exhibiting potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is believed to be the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.[3][4] By depriving rapidly dividing cancer cells of essential nucleotides, these compounds can induce a state of "thymineless death".[5]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound and related derivatives against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1 Imidazo[1,2-a]pyrimidine derivative 3dMCF-7 (Breast)43.4[6]
2 Imidazo[1,2-a]pyrimidine derivative 4dMCF-7 (Breast)39.0[6]
3 Imidazo[1,2-a]pyrimidine derivative 3dMDA-MB-231 (Breast)35.9[6]
4 Imidazo[1,2-a]pyrimidine derivative 4dMDA-MB-231 (Breast)35.1[6]
5 Indole-substituted pyrimidine 3aA549 (Lung)5.988[6]
6 2,4-diaminopyrimidine derivative 9kA549 (Lung)2.14[7]
7 2,4-diaminopyrimidine derivative 13fA549 (Lung)1.98[7]
8 2,4-diaminopyrimidine derivative 9kHCT-116 (Colon)3.59[7]
9 2,4-diaminopyrimidine derivative 13fHCT-116 (Colon)2.78[7]
10 2,4-diaminopyrimidine derivative 9kPC-3 (Prostate)5.52[7]
11 2,4-diaminopyrimidine derivative 13fPC-3 (Prostate)4.27[7]
12 2,4-diaminopyrimidine derivative 9kMCF-7 (Breast)3.69[7]
13 2,4-diaminopyrimidine derivative 13fMCF-7 (Breast)4.01[7]
14 5-FUOSCC cellsVaries (time-dependent)[8]
15 5-FU-thiourea co-crystalHCT 116 (Colorectal)Growth inhibition of 64.48% at 200 µg/mL[9]
Antimicrobial Activity

In addition to their anticancer effects, this compound derivatives have shown promising activity against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12] The mechanism of antimicrobial action is also thought to involve the disruption of nucleic acid synthesis, a fundamental process in microbial replication.[13]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine derivatives against various microbial strains.

Compound IDDerivative TypeMicrobial StrainMIC (µM/ml)Reference
1 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 12)S. aureus0.87[10]
2 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol (Compound 5)B. subtilis0.96[10]
3 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 10)S. enterica1.55[10]
4 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol (Compound 2)E. coli0.91[10]
5 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 10)P. aeruginosa0.77[10]
6 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 12)C. albicans1.73[10]
7 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 11)A. niger1.68[10]
8 5-FU derivative 6cS. aureusConstant regardless of resistance profile[12]
9 5-FU derivative 6cE. coliConstant regardless of resistance profile[12]

Mechanism of Action: Thymidylate Synthase Inhibition

The primary molecular target of many 5-fluoropyrimidine derivatives is thymidylate synthase (TS).[3][9] This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a methyl donor.[4] dTMP is a crucial precursor for the synthesis of thymidine triphosphate (dTTP), a necessary component of DNA.

This compound derivatives, after intracellular conversion to their active metabolite, fluorodeoxyuridine monophosphate (FdUMP), act as potent inhibitors of TS. FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site.[3][9] This inhibition leads to a depletion of the intracellular dTMP pool, disrupting DNA synthesis and repair, and ultimately leading to apoptotic cell death in rapidly proliferating cells.[5]

G cluster_pathway Thymidylate Synthase Inhibition Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP product DNA Synthesis dTMP->product TS->dTMP Methylation cofactor 5,10-Methylene- tetrahydrofolate cofactor->TS inhibitor This compound Derivative (active form) inhibitor->TS inhibition Inhibition

Caption: Mechanism of thymidylate synthase inhibition by this compound derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

  • 96-well cell culture plates

  • Test compound (this compound derivative)

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates (U- or flat-bottom)

  • Test compound (this compound derivative)

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or broth for inoculum preparation

  • McFarland standard (0.5)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Make serial two-fold dilutions of the compound in the broth medium directly in the wells of the 96-well plate. The final volume in each well is typically 50 or 100 µL.

  • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume to 100 or 200 µL and halve the concentration of the compound in each well. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.

Conclusion

Derivatives of this compound represent a versatile and potent class of compounds with significant therapeutic potential as both anticancer and antimicrobial agents. Their activity is largely attributed to the inhibition of thymidylate synthase, a key enzyme in nucleic acid synthesis. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the development of novel therapeutics based on the this compound core structure. Further investigation into the broader mechanistic aspects and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.

References

5-Fluoropyrimidin-2-amine: A Core Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the privileged heterocyclic scaffolds, the pyrimidine core holds a distinguished position, forming the basis of numerous approved drugs.[1][2][3][4] The introduction of a fluorine atom can significantly enhance a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeation, and binding affinity.[5] 5-Fluoropyrimidin-2-amine emerges at the intersection of these two powerful concepts, representing a versatile and highly valuable scaffold for medicinal chemists. Its structure combines the essential hydrogen bonding capabilities of the 2-aminopyrimidine motif, crucial for targeting enzyme active sites like kinase hinges, with the property-modulating effects of the fluorine substituent.[6] This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, reactivity, and extensive applications in the design of next-generation therapeutics, with a primary focus on kinase inhibitors and antiviral agents.

Physicochemical and Structural Data

This compound is a stable, solid compound at room temperature. Its key identifiers and computed properties are summarized below, providing a foundational dataset for researchers.

PropertyValueReference(s)
IUPAC Name This compound[7]
Molecular Formula C₄H₄FN₃[7]
Molecular Weight 113.09 g/mol [7]
CAS Number 1683-85-8[7]
Canonical SMILES C1=C(C=NC(=N1)N)F[7]
InChI Key FUNBZJKZJGKXQB-UHFFFAOYSA-N[7]
Hydrogen Bond Donors 1 (the amino group)[7]
Hydrogen Bond Acceptors 3 (the two ring nitrogens and fluorine)[7]
Topological Polar Surface Area 69.7 Ų[7]
Rotatable Bond Count 0[7]

Synthesis and Reactivity

The synthetic utility of this compound lies in its accessible functional handles, which allow for controlled, site-selective modifications. The primary points of reactivity are the exocyclic 2-amino group and the C4/C6 positions of the pyrimidine ring.

Key Synthetic Transformations

The true power of this compound as a building block is realized through its functionalization. Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for elaborating its core structure.[1]

A. N-Arylation (Buchwald-Hartwig Amination)

The most critical reaction for this scaffold, particularly in kinase inhibitor synthesis, is the palladium-catalyzed N-arylation of the 2-amino group. This reaction forms a C-N bond, linking the pyrimidine core to a (substituted) aryl or heteroaryl moiety. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and accommodating a broad range of functional groups.

B. C-C Coupling Reactions

To build molecular complexity, C-C bond formation at the pyrimidine ring is often necessary. This typically requires prior conversion of this compound to a halogenated intermediate (e.g., 4-chloro-5-fluoropyrimidin-2-amine). This intermediate can then undergo Suzuki, Stille, or Sonogashira coupling reactions to introduce new carbon-based substituents. For instance, the synthesis of FAK inhibitors has been shown to start with a related trichloropyrimidine, where sequential SNAr reactions are performed.[2]

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the core building block to a complex, drug-like molecule using standard synthetic transformations.

G A This compound B Halogenation (e.g., at C4) A->B POCl3 or similar C N-Arylation (Buchwald-Hartwig) A->C Pd-Catalyst, Ligand, Base D C-C Coupling (e.g., Suzuki) B->D Pd-Catalyst, Boronic Acid, Base E Drug Candidate Core C->E D->E G Further Functionalization E->G F Final Drug Candidate G->F

Caption: Synthetic pathways for functionalizing this compound.

Applications in Medicinal Chemistry

The 2-aminopyrimidine scaffold is a privileged structure, particularly for its ability to mimic the adenine hinge-binding motif of ATP, making it a cornerstone of kinase inhibitor design.[6] The addition of fluorine at the 5-position further refines its properties for drug development.

Kinase Inhibitors

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[8] The 2-aminopyrimidine moiety of the building block can form key hydrogen bonds with the "hinge" region of the kinase active site, a foundational interaction for potent inhibition.[6]

Targeted Kinases and Representative Inhibitor Activity:

Kinase TargetCompound Example/ReferenceIC₅₀ / Kᵢ (nM)Disease IndicationReference(s)
PLK4 Compound 8h (pyrimidin-2-amine core)6.7Breast Cancer[9]
Caspase-1 Compound AE-2-48 (triaminopyrimidine)13Inflammatory Conditions[10]
EGFR Compound 13 (aminomethylbenzamide linker)92% inhibition @ 10nMCancer[11]
CDK9 Compound Ia (thiazolyl-pyrimidinamine)< 10Cancer[12]
ALK/ROS1 General 7-azaindole scaffoldVariesNon-Small Cell Lung Cancer[6]

Generic Kinase Signaling Pathway and Inhibition:

The diagram below illustrates a simplified signal transduction cascade and the point of intervention for a typical kinase inhibitor.

G cluster_0 Cell Membrane Receptor Receptor Kinase1 Kinase 1 (e.g., EGFR) Receptor->Kinase1 Activates Signal Growth Factor (Signal) Signal->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates Response Cellular Response (Proliferation, Survival) TranscriptionFactor->Response Activates Inhibitor This compound -based Inhibitor Inhibitor->Kinase1 Blocks ATP Binding G cluster_drug Drug Action Virus Virus Enters Host Cell Uncoating Viral Genome (RNA/DNA) Released Virus->Uncoating Replication Viral Polymerase Replicates Genome Uncoating->Replication Assembly New Virus Particles Assembled Replication->Assembly Release New Viruses Released Assembly->Release Drug Pyrimidine Analogue (Prodrug) ActiveDrug Active Triphosphate Form Drug->ActiveDrug Host Kinases ActiveDrug->Replication Incorporates & Terminates Chain G A 1. Dry Glassware & Assemble Under Inert Gas B 2. Add Solids: - Aminopyrimidine - Coupling Partner - Catalyst & Ligand - Base A->B C 3. Add Anhydrous, Degassed Solvent B->C D 4. Heat Reaction (80-120 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Work-up: - Dilute with Solvent - Wash with Water/Brine E->F G 7. Dry, Filter, & Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure Product H->I

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Fluoropyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoropyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules.[1][2] Its unique electronic properties, conferred by the fluorine atom, enhance its ability to modulate the activity of various enzymes, making it a cornerstone in the development of targeted therapies, particularly in oncology.[3] This technical guide provides a comprehensive overview of the key therapeutic targets of this compound analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate further research and drug development.

Core Mechanism of Action of Fluoropyrimidines

The foundational mechanism of action for fluoropyrimidines, such as the widely used chemotherapeutic 5-fluorouracil (5-FU), involves the inhibition of thymidylate synthase (TYMS). This inhibition disrupts the synthesis of thymidine, a crucial component of DNA, leading to cell cycle arrest and apoptosis. Additionally, fluoropyrimidine metabolites can be incorporated into both DNA and RNA, further contributing to cellular damage and death.[4] While this broad mechanism is effective, research has focused on developing analogs with more specific targets to enhance efficacy and reduce off-target toxicities.

Kinase Inhibition: A Primary Therapeutic Avenue

A significant area of investigation for this compound analogs is the inhibition of protein kinases.[5] Kinases are key regulators of numerous cellular processes, and their dysregulation is a hallmark of many cancers.[6][7] The pyrimidine core of these analogs often serves as a scaffold that can mimic the hinge-binding region of ATP in the kinase active site.[8]

A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[9] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a prime therapeutic target.[9] The dual inhibition of FLT3 and CHK1 has been shown to overcome resistance to FLT3 inhibitors by restoring the p53 pathway activity.[9]

Quantitative Data: Antiproliferative Activity of FLT3/CHK1 Inhibitors [9]

CompoundMV4-11 (FLT3-ITD) IC50 (nM)
22 <4
29 <4
30 <4
31 <4
32 <4

Signaling Pathway of FLT3/CHK1 Dual Inhibition

FLT3_CHK1_Pathway cluster_downstream Downstream Effectors FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Activates AKT AKT FLT3->AKT Activates ERK ERK FLT3->ERK Activates CHK1 CHK1 p53 p53 CHK1->p53 Inhibits Analog 5-Trifluoromethyl- 2-aminopyrimidine Analog Analog->FLT3 Inhibits Analog->CHK1 Inhibits Proliferation Proliferation STAT5->Proliferation Survival Survival AKT->Survival ERK->Proliferation Apoptosis Apoptosis p53->Apoptosis

Caption: Dual inhibition of FLT3 and CHK1 by a this compound analog.

Novel pyrimidin-2-amine derivatives have demonstrated high potency as inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[10] Overexpression of PLK4 is observed in various cancers, making it an attractive target for anticancer drug development.[10]

Quantitative Data: PLK4 Inhibitory Activity [10]

CompoundPLK4 IC50 (µM)
3b 0.0312
3r 0.0174
8h 0.0067

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis A Prepare kinase solution (e.g., PLK4) E Incubate kinase, substrate, and test compound A->E B Prepare substrate solution (e.g., peptide) B->E C Prepare ATP solution D Prepare test compound dilutions (this compound analog) D->E F Initiate reaction by adding ATP E->F G Incubate at room temperature F->G H Stop reaction G->H I Add detection reagent (e.g., luminescence-based) H->I J Measure signal (e.g., luminescence) I->J K Calculate percent inhibition J->K L Determine IC50 value K->L

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have been identified as potent inhibitors of MAPK-interacting kinase 2 (Mnk2).[11] Mnk2 is involved in the phosphorylation of eIF4E, a key factor in tumorigenesis, making it a novel target for anticancer therapies.[11] Inhibition of Mnk2 has been shown to reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in cancer cells.[11]

Other Notable Therapeutic Targets

Beyond kinase inhibition, this compound analogs have shown promise against other therapeutic targets.

A series of 2,5-diamino-4-pyrimidinol derivatives have been identified as dual inhibitors of Death-associated protein kinase 1 (DAPK1) and Colony-stimulating factor 1 receptor (CSF1R).[12] The correlation between DAPK1 and CSF1R signaling pathways and cancer progression suggests that dual inhibition could be an effective anticancer strategy.[12]

Quantitative Data: Antiproliferative Activity of DAPK1/CSF1R Inhibitors [12]

CompoundM-NFS-60 IC50 (µM)Hematological Cancer Growth Inhibition (%)
6e 1.9784.1

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research findings. Below are generalized methodologies for key experiments cited in the literature.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-FLT3, p-STAT5, total FLT3, total STAT5, and a loading control like GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable platform for the development of targeted therapeutics. The analogs discussed in this guide demonstrate significant potential in inhibiting key oncogenic pathways, particularly through kinase inhibition. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index. Furthermore, exploring novel therapeutic targets beyond kinases and investigating combination therapies will be crucial in realizing the full potential of this versatile chemical class in the fight against cancer and other diseases.

References

In Silico Analysis of 5-Fluoropyrimidin-2-amine: A Technical Guide to Modeling Interactions with Kinase Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 5-Fluoropyrimidin-2-amine, a small molecule with potential therapeutic applications. Given the limited publicly available experimental data on this specific compound, this paper will use closely related 5-substituted-2-aminopyrimidine derivatives as a case study to demonstrate a robust workflow for predicting and analyzing protein-ligand interactions. This guide will focus on two probable kinase targets, FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), based on the activity of structurally similar compounds.

Introduction to this compound and In Silico Drug Design

This compound is a heterocyclic amine with the molecular formula C4H4FN3.[1] Its structure is analogous to other pyrimidine derivatives that have shown significant activity as kinase inhibitors in cancer therapy.[2] In silico drug design, or computer-aided drug design (CADD), offers a powerful and resource-efficient approach to investigate the potential of such compounds.[3] By simulating the interactions between a ligand and its protein target at a molecular level, we can predict binding affinity, understand the mechanism of action, and guide the optimization of lead compounds.[3]

This guide will detail the key in silico techniques, including molecular docking and molecular dynamics simulations, to elucidate the interactions of this compound with its putative biological targets.

Putative Biological Targets: FLT3 and CHK1 Kinases

Based on studies of structurally similar aminopyrimidine derivatives, FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1) have been identified as highly probable targets for this compound.

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[2][4] Mutations leading to the constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target.[2][5]

  • Checkpoint Kinase 1 (CHK1): A serine/threonine kinase that is a central component of the DNA damage response pathway.[6][7][8][9] It is essential for cell cycle arrest to allow for DNA repair, and its inhibition can sensitize cancer cells to chemotherapy.[6][8]

The inhibition of these kinases by small molecules with a 2-aminopyrimidine core has been demonstrated, providing a strong rationale for investigating this compound as a potential inhibitor.[2]

Signaling Pathways

To visualize the biological context of targeting FLT3 and CHK1, the following diagrams illustrate their respective signaling pathways.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras STAT5 STAT5 FLT3->STAT5 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Survival Inhibitor This compound (Putative Inhibitor) Inhibitor->FLT3

FLT3 Signaling Pathway and Putative Inhibition.

CHK1_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates & Activates Cdc25 Cdc25 Phosphatases CHK1->Cdc25 Phosphorylates & Inhibits DNARepair DNA Repair CHK1->DNARepair Apoptosis Apoptosis CHK1->Apoptosis If damage is severe CDK Cyclin-Dependent Kinases (CDKs) Cdc25->CDK Activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CDK->CellCycleArrest Promotes Mitotic Entry Inhibitor This compound (Putative Inhibitor) Inhibitor->CHK1

ATR-CHK1 DNA Damage Response Pathway.

Quantitative Data from Analog Compounds

Compound IDTarget KinaseIC50 (nM)
30 FLT3-D835Y0.9
CHK11.1
c-Kit414
32 FLT3-D835Y0.7
CHK11.4
c-Kit496

Table 1: In vitro kinase inhibitory activities of representative 5-trifluoromethyl-2-aminopyrimidine derivatives. Data extracted from a study on potent dual inhibitors of FLT3 and CHK1.[2]

Compound IDCell LineAntiproliferative IC50 (nM)
30 MV4-11 (AML)1.8
32 MV4-11 (AML)3.5

Table 2: In vitro antiproliferative activity against the MV4-11 human acute myeloid leukemia cell line.[2]

Experimental Protocols for In Silico Modeling

The following protocols provide a step-by-step guide for conducting molecular docking and molecular dynamics simulations to study the interaction of this compound with a target kinase, such as FLT3.

In Silico Modeling Workflow

In_Silico_Workflow Start Start: Define Ligand and Target Prep_Ligand Ligand Preparation (this compound) - 2D to 3D conversion - Energy Minimization Start->Prep_Ligand Prep_Protein Protein Preparation (e.g., FLT3 PDB structure) - Remove water, co-factors - Add hydrogens - Assign charges Start->Prep_Protein Docking Molecular Docking - Define binding site - Generate binding poses - Score and rank poses Prep_Ligand->Docking Prep_Protein->Docking Analysis_Docking Analysis of Docking Results - Identify best pose - Analyze key interactions (H-bonds, hydrophobic, etc.) Docking->Analysis_Docking MD_Setup MD Simulation Setup - Select best docked complex - Solvate in a water box - Add ions Analysis_Docking->MD_Setup MD_Run Molecular Dynamics Simulation - Minimization - Equilibration (NVT, NPT) - Production MD run MD_Setup->MD_Run Analysis_MD Analysis of MD Trajectory - RMSD, RMSF - Binding free energy (MM/PBSA) - Interaction stability over time MD_Run->Analysis_MD End End: Hypothesis Generation and Experimental Validation Analysis_MD->End

General workflow for in silico modeling.
Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines the steps for performing molecular docking of this compound into the ATP-binding site of FLT3 kinase.

  • Preparation of the Ligand (this compound):

    • Obtain the 2D structure of this compound (e.g., from PubChem CID 15209694).[1]

    • Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Save the ligand in a .pdb or .mol2 file format.

    • Use AutoDock Tools to generate the .pdbqt file for the ligand, which includes adding Gasteiger charges and defining rotatable bonds.

  • Preparation of the Protein (FLT3 Kinase):

    • Download the crystal structure of FLT3 kinase domain from the Protein Data Bank (PDB). Select a structure with a co-crystallized inhibitor in the ATP-binding site to define the binding pocket.

    • Using a molecular viewer (e.g., PyMOL, Chimera), remove all water molecules, co-factors, and any existing ligands from the PDB file.

    • Use AutoDock Tools to prepare the protein:

      • Add polar hydrogens.

      • Assign Kollman charges.

      • Merge non-polar hydrogens.

      • Save the prepared protein as a .pdbqt file.

  • Grid Box Definition:

    • In AutoDock Tools, define the grid box for the docking simulation. The box should encompass the entire ATP-binding site, typically centered on the co-crystallized ligand from the original PDB structure. A box size of approximately 25x25x25 Å is often a good starting point.

    • Save the grid parameter file.

  • Running the Docking Simulation:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box parameters, and the desired output file name.

    • Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • AutoDock Vina will generate a .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the docked poses in the context of the protein's binding site using PyMOL or Chimera.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues in the binding pocket.

Protocol 2: Molecular Dynamics (MD) Simulation using GROMACS

This protocol describes how to perform an MD simulation to assess the stability of the this compound-FLT3 complex predicted by docking.

  • System Preparation:

    • Select the best-ranked docked pose of the protein-ligand complex from the molecular docking results.

    • Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) or the antechamber module of AmberTools.

    • Use the GROMACS pdb2gmx tool to generate the topology for the protein using a suitable force field (e.g., CHARMM36m).

    • Combine the protein and ligand topologies and coordinate files.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic or dodecahedron) around the complex using gmx editconf, ensuring a minimum distance of 1.0 nm between the complex and the box edges.

    • Solvate the box with water molecules (e.g., TIP3P water model) using gmx solvate.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M) using gmx genion.

  • Energy Minimization:

    • Perform a steep descent energy minimization of the system to remove any steric clashes. This is done using gmx grompp to assemble the run input file and gmx mdrun to execute it.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar). The restraints on the protein can be gradually released during this phase.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.

  • Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand complex. Key analyses include:

      • Root Mean Square Deviation (RMSD) of the protein and ligand to check for conformational stability.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Analysis of hydrogen bonds and other interactions between the ligand and protein over time.

      • Calculation of binding free energy using methods like MM/PBSA or MM/GBSA.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with potential kinase targets, FLT3 and CHK1. By leveraging molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding modes and stability of this compound, even in the absence of direct experimental data. The provided protocols and data from structurally similar compounds offer a robust framework for initiating computational studies on this compound and other novel pyrimidine derivatives, thereby accelerating the drug discovery and development process. The hypotheses generated from these in silico models can then be used to guide and prioritize future experimental validation.

References

An In-depth Technical Guide to 5-Fluoropyrimidine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fluoropyrimidines in Oncology

The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents and naturally occurring molecules like nucleic acids.[1][2] Within this class, fluoropyrimidines, particularly the antimetabolite 5-Fluorouracil (5-FU), have been a cornerstone of cancer chemotherapy for decades.[3][4] 5-FU is widely used in the treatment of solid tumors, including colorectal, breast, gastric, and head and neck cancers.[3][5][6] However, its clinical application is often hampered by a short plasma half-life, significant toxicity, and the development of drug resistance.[7][8]

These limitations have spurred extensive research into the synthesis and evaluation of novel 5-fluoropyrimidine derivatives. The goal is to develop next-generation compounds with improved pharmacological profiles, such as enhanced tumor selectivity, greater metabolic stability, and reduced side effects.[8][9] This guide provides a comprehensive overview of the core mechanisms, synthesis, and biological evaluation of 5-fluoropyrimidine derivatives, with a focus on compounds that feature the 2-amine substitution, a key modification in the development of targeted therapies like kinase inhibitors. We will explore their mechanisms of action, present quantitative data on their antitumor activities, detail relevant experimental protocols, and visualize key pathways and workflows.

Core Mechanism of Action: From 5-FU to its Derivatives

The anticancer effects of the parent compound, 5-FU, are primarily mediated through the disruption of DNA and RNA synthesis.[3][10] Upon entering a cell, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[11]

  • DNA-Directed Effects : FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[7] The inhibition of TS by FdUMP leads to a depletion of dTMP, causing "thymineless death" in rapidly proliferating cancer cells.[12] Additionally, FdUTP can be misincorporated into DNA, further disrupting its integrity.

  • RNA-Directed Effects : The metabolite FUTP is incorporated into RNA, which interferes with RNA processing and function, contributing to cytotoxicity.[12][13] Recent studies suggest this RNA-directed damage is a primary mechanism of action in gastrointestinal cancers.[13]

While many derivatives act as prodrugs that release 5-FU at the tumor site, newer derivatives, particularly those with substitutions at the 2-position, are being designed to engage with different molecular targets, such as protein kinases, which are often dysregulated in cancer.[1][14]

Visualizing the 5-FU Metabolic Pathway

The metabolic activation of 5-FU is a critical process for its therapeutic effect. The following diagram illustrates the conversion of 5-FU into its active metabolites and their subsequent targeting of key cellular processes.

5FU_Metabolism cluster_activation Cellular Activation cluster_targets Cellular Targets & Effects cluster_enzymes FU 5-Fluorouracil (5-FU) FUR Fluorouridine (FUR) FU->FUR FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP FUDR Fluorodeoxyuridine (FUDR) FU->FUDR FUR->FUMP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FUDP->FdUDP RNA RNA Synthesis & Function FUTP->RNA Incorporation FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FdUMP DNA_Synth DNA Synthesis FdUMP->DNA_Synth Inhibition FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA_Integ DNA Integrity FdUTP->DNA_Integ Incorporation e1 OPRT / UP & UK e2 Ribonucleotide Reductase e3 TYMP / TK e4 Thymidylate Synthase (TS)

Metabolic activation pathway of 5-Fluorouracil (5-FU).

Synthesis of 5-Fluoropyrimidine Derivatives

The synthesis of novel derivatives often involves modifications at the N1 and N3 positions of the uracil ring or substitutions at the 2- and 4-positions of the pyrimidine core.

General Synthesis of N-Substituted 5-FU Derivatives

A common strategy for creating prodrugs involves attaching carrier molecules like amino acids or peptides to the 5-FU core. For example, 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetic acid can be coupled with various amino acid esters using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt).[5]

Synthesis of 2-Amino-5-Fluoropyrimidine Derivatives

Derivatives featuring a 2-amino group are often synthesized via nucleophilic substitution reactions. A general method involves reacting a di-chlorinated pyrimidine, such as 5-fluoro-2,4-dichloropyrimidine, with an appropriate amine. For instance, reacting 5-fluoro-2,4-dichloropyrimidine with 5-aminoindazole in the presence of a base like triethylamine yields an N-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indazol-5-amine intermediate. This intermediate can then undergo a second substitution at the C2 position with various anilines to produce the final target compounds.[15]

Quantitative Analysis of Antitumor Activity

The efficacy of novel 5-fluoropyrimidine derivatives is quantified through a series of in vitro and in vivo assays. The data below, summarized from multiple studies, highlights the potency of various structural classes.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cancer cell proliferation.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
5-FU Cocrystals 5-FU-Benzylidene-aniline (5-FU-BA)SW480 (Colon)6.47[16][17]
5-FU (Reference)SW480 (Colon)12.12[16][17]
Thiazolo[4,5-d]pyrimidines Compound 3bC32 (Melanoma)24.4[18]
Compound 3bA375 (Melanoma)25.4[18]
Thienopyrimidinones Compound 15MCF-7 (Breast)1.18[19]
Compound 14MCF-7 (Breast)1.19[19]
Cisplatin (Reference)MCF-7 (Breast)13.34[19]
Pyrimidine-5-carbonitriles Compound 11eHCT-116 (Colon)1.14[20]
Compound 11eMCF-7 (Breast)1.54[20]
Sorafenib (Reference)HCT-116 (Colon)8.96[20]
Acyclonucleosides 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracilL1210 (Leukemia)17.0 (ID₅₀)[21]
5-FU (Reference)L1210 (Leukemia)1.0 (ID₅₀)[21]
In Vivo Antitumor Efficacy

Preclinical in vivo models, such as mouse xenografts, are essential for evaluating a compound's therapeutic potential in a living system.

Compound ClassDerivative ExampleAnimal ModelEfficacy MetricResultReference
Aminouracils 1,3-Dimethyl-5-cinnamoyl-6-aminouracilP388 Leukemia (Mouse)% T/C¹124%[22]
5-Fluorouracil (Reference)P388 Leukemia (Mouse)% T/C¹131%[22]
Doxorubicin (Reference)P388 Leukemia (Mouse)% T/C¹194%[22]
Makaluvamine Analogs FBA-TPQMCF-7 Xenograft (Mouse)Tumor Growth Inhibition71.6% at 20 mg/kg[23]
5-FU Acyclonucleosides Compound 3P388 Leukemia (Mouse)Increased Survival75%[21]

¹% T/C = (Median survival time of treated group / Median survival time of control group) x 100. Higher values indicate greater efficacy.

Key Experimental Protocols

Reproducible and standardized methodologies are critical for the evaluation of novel anticancer agents. Below are detailed protocols for key assays cited in the research of 5-fluoropyrimidine derivatives.

In Vitro Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding : Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 4,000 to 5,000 cells per well and allow them to adhere overnight.[23]

  • Compound Treatment : Expose the cells to various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a 72-hour incubation period.[23]

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[23]

  • Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Tumor Xenograft Model

This protocol evaluates the antitumor activity of a compound in an animal model bearing human tumors.

  • Animal Model : Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Inoculation : Subcutaneously inject a suspension of human cancer cells (e.g., 2 x 10⁵ H₂₂ liver cancer cells or MCF-7 breast cancer cells) into the flank of each mouse.[9]

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization : Randomly assign mice into treatment and control groups (typically 5-10 mice per group).[23]

  • Treatment Administration : Administer the test compound via a specified route (e.g., intraperitoneally, orally) and schedule (e.g., 10 mg/kg/day, 3 days/week for 2 weeks). The control group receives only the vehicle.[9][23]

  • Monitoring : Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., twice weekly).

  • Endpoint : Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.

  • Analysis : Calculate tumor growth inhibition and assess any treatment-related toxicity (e.g., weight loss).

General Drug Discovery & Evaluation Workflow

The development of a new anticancer agent follows a structured pipeline from initial design to preclinical evaluation.

Drug_Discovery_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models node_design Compound Design & In Silico Screening node_synthesis Chemical Synthesis & Purification node_design->node_synthesis node_char Structural Characterization (NMR, MS, FTIR) node_synthesis->node_char node_invitro In Vitro Screening node_char->node_invitro node_sar Structure-Activity Relationship (SAR) Analysis node_invitro->node_sar assay_mtt Cytotoxicity (MTT) node_lead Lead Optimization node_sar->node_lead node_lead->node_synthesis Iterative Refinement node_invivo In Vivo Preclinical Testing node_lead->node_invivo node_tox Toxicology & Pharmacokinetic Studies node_invivo->node_tox model_xenograft Xenograft Models assay_kinase Kinase Inhibition assay_apoptosis Apoptosis Induction model_leukemia Leukemia Models

General workflow for anticancer drug discovery and evaluation.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For pyrimidine derivatives, specific substitutions can dramatically influence their anticancer potency.[24]

  • Substitutions on Distal Aryl Rings : For thiazolopyrimidine derivatives, substitutions on a distal benzylidene ring strongly influence activity. Para-substituted derivatives with groups like chloro, fluoro, hydroxyl, and methoxy have shown significant anticancer activity.[25]

  • Core Scaffold : The pyrimidine nucleus itself is a privileged scaffold. Modifications to this core, such as fusing it with other heterocyclic rings (e.g., thiazole, indazole), can alter the molecule's shape and electronic properties, enabling it to interact with different biological targets.[1][15][25]

  • Linker Groups : In derivatives designed as kinase inhibitors, the linker connecting the pyrimidine core to other pharmacophores is critical for achieving the correct orientation within the ATP-binding pocket of the target kinase.[26]

SAR_Principles Core 5-Fluoropyrimidine Core Factor1 Substitutions on Distal Rings Core->Factor1 Factor2 Modifications to Core Scaffold Core->Factor2 Factor3 Nature of Linker Groups Core->Factor3 Outcome Anticancer Potency & Target Selectivity Factor1->Outcome Influences Factor2->Outcome Alters Factor3->Outcome Determines

Key structure-activity relationship (SAR) principles.

Conclusion and Future Directions

5-Fluoropyrimidine derivatives remain a highly active and promising area of cancer research. While the foundational mechanism of 5-FU—the dual inhibition of DNA and RNA synthesis—continues to be relevant, the field is evolving. The development of novel derivatives has shifted from simple prodrugs to highly specific, multi-targeted agents, including potent kinase inhibitors. The quantitative data clearly show that structural modifications can lead to compounds with significantly improved potency over parent drugs like 5-FU and even current standards of care in certain cell lines.

Future research will likely focus on:

  • Targeted Delivery : Enhancing the delivery of these derivatives to tumor tissues to maximize efficacy and minimize systemic toxicity.

  • Combination Therapies : Investigating the synergistic effects of novel fluoropyrimidine derivatives with immunotherapy and other targeted agents.[12][27]

  • Overcoming Resistance : Designing compounds that can circumvent the common mechanisms of resistance to 5-FU.

By leveraging rational drug design based on a deep understanding of signaling pathways and structure-activity relationships, the next generation of 5-fluoropyrimidine derivatives holds the potential to offer more effective and safer treatment options for cancer patients.

References

A Technical Guide to the Antiviral Applications of Pyrimidine and Pyrazine Analogs: A Case Study on Favipiravir (T-705)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Fluoropyrimidin-2-amine and its related heterocyclic amine structures, such as 2-aminopyrazine, serve as critical starting materials in the synthesis of potent antiviral agents. While direct antiviral data on this compound is sparse, its structural motifs are integral to compounds that exhibit broad-spectrum antiviral activity. This guide focuses on a prominent derivative, Favipiravir (T-705), a pyrazinecarboxamide synthesized from related precursors, to illustrate the therapeutic potential unlocked from this chemical class. We will delve into the mechanism of action, quantitative antiviral efficacy, and the experimental protocols used to validate the activity of Favipiravir against a range of RNA viruses.

Introduction to Favipiravir

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a broad-spectrum antiviral drug that has demonstrated efficacy against a wide variety of RNA viruses.[1][2] Initially discovered through the screening of a chemical library for anti-influenza activity, its unique mechanism of action targets the highly conserved viral RNA-dependent RNA polymerase (RdRp), making it a valuable agent against numerous pathogens, including influenza viruses, arenaviruses, bunyaviruses, and filoviruses.[2] The synthesis of Favipiravir can be achieved through various routes, some of which utilize 2-aminopyrazine as a key starting intermediate, highlighting the importance of simple heterocyclic amines in the development of complex antiviral therapeutics.[1][3][4]

Mechanism of Action

Favipiravir is a prodrug, meaning it is administered in an inactive form and must be metabolized intracellularly to exert its antiviral effect.[5][6] The activation pathway involves cellular enzymes that convert Favipiravir into its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][5][6]

The primary mechanism of action of Favipiravir-RTP is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of the viral genome.[2][7] This inhibition occurs via two main hypotheses:

  • Chain Termination: Favipiravir-RTP, acting as a purine nucleotide analog (mimicking guanosine or adenosine), is incorporated into the nascent viral RNA strand by the RdRp.[5][6] The incorporation of the inhibitor can halt further elongation of the RNA chain, effectively terminating replication.

  • Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome can induce a high rate of mutations, a phenomenon known as lethal mutagenesis.[5][7] This leads to the production of non-viable viral progeny with defective genomes, ultimately preventing the propagation of the infection.[1]

Recent structural studies on the SARS-CoV-2 RdRp complexed with Favipiravir-RTP suggest the inhibitor binds at the catalytic site in a non-productive mode, which supports its role in suppressing RNA replication.[8][9]

Visualization: Intracellular Activation of Favipiravir

G cluster_cell Host Cell Cytoplasm Fav Favipiravir (Prodrug) Fav_RMP Favipiravir-RMP (Ribofuranosyl Monophosphate) Fav->Fav_RMP Cellular Enzymes (Phosphoribosylation) Fav_RDP Favipiravir-RDP (Ribofuranosyl Diphosphate) Fav_RMP->Fav_RDP Cellular Kinases Fav_RTP Favipiravir-RTP (Active Metabolite) Fav_RDP->Fav_RTP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Fav_RTP->RdRp Competitive Inhibition Inhibition Inhibition of Viral RNA Replication RdRp->Inhibition

Caption: Intracellular metabolic pathway of Favipiravir to its active triphosphate form.

Quantitative Antiviral Activity

The efficacy of Favipiravir is quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. Its toxicity to host cells is measured by the 50% cytotoxic concentration (CC50). The ratio of these two values (CC50/EC50) yields the Selectivity Index (SI), a critical parameter indicating the therapeutic window of the compound.

Virus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Assay Type
Influenza A (H1N1)MDCK0.19>400>2105Plaque Reduction
Influenza A (H3N2)MDCK0.45>400>889Plaque Reduction
Influenza A (H5N1)MDCK0.19 - 22.48>400VariesPlaque Reduction
Influenza BMDCK0.09 - 0.22>400>1818Plaque Reduction
SARS-CoV-2Vero E640.49>2000>49.4qRT-PCR
Zika VirusVero97.5>1000>10.2Cell Death Reduction
Note: EC50 and CC50 values are compiled from multiple studies and can vary based on specific experimental conditions such as multiplicity of infection (MOI) and cell line passage number.[1][10][11][12][13]

Experimental Protocols

The following sections detail the standard methodologies used to determine the antiviral efficacy and cytotoxicity of compounds like Favipiravir.

Protocol: Plaque Reduction Assay for Antiviral Efficacy (EC50)

This assay is the gold standard for quantifying the inhibition of infectious virus production.[14][15]

Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.

Materials:

  • Confluent monolayers of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well or 24-well plates.

  • Virus stock with a known titer.

  • Serial dilutions of the test compound (e.g., Favipiravir) in serum-free cell culture medium.

  • Overlay medium (e.g., 0.4% agarose or methylcellulose in medium) to restrict virus spread.

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.8% crystal violet in 50% ethanol).

Procedure:

  • Cell Seeding: Seed plates with host cells and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the antiviral compound.

  • Infection: Remove growth medium from cells. Add a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) mixed with the respective compound dilutions to the wells. Include "virus control" (virus, no drug) and "cell control" (no virus, no drug) wells.

  • Adsorption: Incubate plates for 1-2 hours at 37°C to allow virus adsorption to the cells.

  • Overlay: Carefully aspirate the virus/compound inoculum and add the semi-solid overlay medium containing the corresponding compound concentration. This prevents secondary plaque formation.

  • Incubation: Incubate the plates for 2-7 days at 37°C in a CO2 incubator, until plaques are visible in the virus control wells.

  • Fixation and Staining: Aspirate the overlay. Fix the cell monolayer with formalin for at least 30 minutes. Stain the fixed cells with crystal violet, which stains viable cells purple, leaving clear zones (plaques) where cells have been lysed by the virus.

  • Data Analysis: Count the plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of reduction against the log of the drug concentration and fitting the data to a dose-response curve.[16]

Protocol: MTT Assay for Cytotoxicity (CC50)

This colorimetric assay measures the metabolic activity of cells to determine the cytotoxicity of a compound.[17]

Objective: To determine the concentration of a compound that reduces the viability of host cells by 50%.

Materials:

  • Confluent monolayers of host cells in 96-well plates.

  • Serial dilutions of the test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL stock).

  • Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO).[18]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells and incubate until ~80% confluent.

  • Treatment: Remove the medium and add fresh medium containing the serial dilutions of the test compound. Include "cell control" wells with medium only.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 550-600 nm. Calculate cell viability as a percentage relative to the untreated control cells. The CC50 is determined by plotting the percentage of cell viability against the log of the drug concentration.[10]

Visualization: Antiviral Assay Workflow

G A Seed Host Cells in Multi-well Plates B Incubate to Confluency A->B D Infect Cells with Virus + Compound Dilutions B->D C Prepare Serial Dilutions of Antiviral Compound C->D E Incubate for Virus Adsorption (1-2h) D->E F Add Semi-Solid Overlay with Compound E->F G Incubate until Plaques Form (2-7 days) F->G H Fix and Stain Cell Monolayer G->H I Count Plaques and Calculate % Inhibition H->I J Determine EC50 via Dose-Response Curve I->J

Caption: Standard workflow for a plaque reduction assay to determine EC50.

Conclusion and Future Outlook

The journey from simple chemical building blocks like 2-aminopyrazine to a clinically relevant antiviral such as Favipiravir underscores the power of medicinal chemistry in addressing global health challenges. Favipiravir's broad-spectrum activity against RNA viruses, driven by its inhibition of the viral RdRp, makes it a significant tool in the antiviral arsenal, particularly for novel or re-emerging influenza strains and other RNA virus infections.[1] The detailed experimental protocols for efficacy and cytotoxicity testing are fundamental to the continued discovery and development of new antiviral agents. Future research will likely focus on synthesizing novel derivatives from pyrimidine and pyrazine cores to enhance potency, broaden the spectrum of activity, and improve safety profiles, ensuring preparedness for future viral threats.

References

Methodological & Application

Application Note: Protocol for the Synthesis of 5-Fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Fluoropyrimidin-2-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, binding affinity, and bioavailability. This document outlines a detailed protocol for the synthesis of this compound and its derivatives based on a modern cyclocondensation approach. This method offers high yields and mild reaction conditions, starting from a fluorinated C3 building block.[1]

The described protocol is based on the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with guanidine hydrochloride, which cyclizes to form the fluorinated pyrimidine core.[1][2] This approach avoids the use of harsh or difficult-to-handle fluorinating agents often required for late-stage fluorination.[1]

Overall Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between potassium (Z)-2-cyano-2-fluoroethenolate and guanidine hydrochloride in an appropriate solvent like ethanol.

G cluster_reactants Reactants r1 Potassium (Z)-2-cyano- 2-fluoroethenolate r2 Guanidine Hydrochloride r_mid p1 5-Fluoropyrimidin-2,4-diamine p_mid r_mid->p_mid

Caption: Overall reaction for the synthesis of the 5-fluoropyrimidine core.

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 4-amino-5-fluoropyrimidines.[1][2]

2.1 Materials and Reagents

  • Potassium (Z)-2-cyano-2-fluoroethenolate

  • Guanidine hydrochloride

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

2.2 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) and guanidine hydrochloride (1.1 eq).

  • Solvent Addition: Add absolute ethanol (approx. 0.2 M concentration relative to the limiting reagent) to the flask.

  • Reaction: Stir the suspension at reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (DCM) and water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Data Presentation

The following table summarizes the key physicochemical properties and expected outcomes for a representative product, 5-fluoropyrimidine-2,4-diamine, synthesized via this method.[2]

ParameterData
Product Name 5-Fluoropyrimidine-2,4-diamine
Molecular Formula C₄H₅FN₄
Molecular Weight 128.11 g/mol
Appearance White to off-white solid
Yield Typically >80%
Melting Point 181.9–183.3 °C[2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

G node_start node_start node_process node_process node_purify node_purify node_end node_end start 1. Combine Reactants (Fluoroenolate + Guanidine HCl) add_solvent 2. Add Ethanol start->add_solvent reflux 3. Heat to Reflux (12-24h) add_solvent->reflux concentrate 4. Remove Solvent (Rotary Evaporation) reflux->concentrate extract 5. Extraction & Washing (DCM / H₂O / NaHCO₃ / Brine) concentrate->extract dry 6. Dry Organic Layer (MgSO₄) extract->dry purify 7. Purify (Column Chromatography) dry->purify analyze 8. Characterize Product (NMR, MS, MP) purify->analyze

Caption: Step-by-step workflow for the synthesis and purification.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

  • Guanidine hydrochloride is harmful if swallowed and causes skin and eye irritation.

  • Dichloromethane is a volatile solvent and a suspected carcinogen; avoid inhalation and skin contact.

References

Purification of 5-Fluoropyrimidin-2-amine via Recrystallization: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the purification of 5-Fluoropyrimidin-2-amine, a key intermediate in the synthesis of various pharmaceutical compounds, using the recrystallization technique. The inherent impurities from synthetic processes necessitate a robust purification method to ensure the high purity required for downstream applications in drug development. This document outlines detailed protocols for both single-solvent and two-solvent recrystallization methods, supported by solubility data and expected outcomes. The provided methodologies and data are intended to guide researchers and scientists in achieving high-purity this compound, a critical factor for the reliability and reproducibility of experimental results.

Introduction

This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of targeted therapies. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yield of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic byproducts. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at varying temperatures. By carefully selecting the solvent and controlling the cooling process, highly pure crystals of the desired compound can be obtained.

This guide details two effective recrystallization protocols for this compound, offering researchers a selection based on the impurity profile of their crude material and available resources.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.

PropertyValue
Molecular Formula C₄H₄FN₃
Molecular Weight 113.09 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point ~93-97 °C (based on the related compound 2-Amino-5-fluoropyridine)[1]

Solvent Selection and Solubility

The choice of solvent is the most critical parameter in developing a successful recrystallization procedure. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.

Based on the solubility of the analogous compound, 2-aminopyrimidine, polar solvents are a logical starting point. 2-Aminopyrimidine is reported to be soluble in water and polar organic solvents like methanol and ethanol, with poor solubility in non-polar solvents.[2]

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility at Room Temperature (20-25°C)Solubility at Boiling PointSuitability for Single-Solvent RecrystallizationSuitability for Two-Solvent Recrystallization
WaterSparingly SolubleModerately SolublePossibleGood (as solvent or anti-solvent)
EthanolSparingly SolubleSolubleGood Good (as solvent)
MethanolModerately SolubleVery SolublePossible (potential for lower yield)Good (as solvent)
IsopropanolSparingly SolubleModerately SolubleGood Good (as solvent)
Ethyl AcetateSlightly SolubleModerately SolublePossibleGood (as anti-solvent)
AcetoneModerately SolubleVery SolublePossible (potential for lower yield)Good (as solvent)
DichloromethaneSlightly SolubleModerately SolublePossibleGood (as anti-solvent)
Hexane / HeptaneInsolubleInsolublePoorGood (as anti-solvent)

Note: This data is extrapolated from the behavior of analogous compounds and general principles of solubility. Experimental verification is crucial.

Experimental Protocols

The following protocols provide detailed methodologies for the purification of this compound by recrystallization. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is suitable when the impurities are either highly soluble or sparingly soluble in the chosen solvent compared to the target compound.

Methodology:

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, start by adding 10-15 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Achieving Saturation: Continue to add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask containing a small amount of boiling ethanol. Quickly filter the hot solution through a fluted filter paper to remove the solid impurities.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (e.g., 50-60 °C) until a constant weight is achieved.

Expected Results:

ParameterExpected Value
Recovery Yield 75-90%
Purity Improvement From ~95% to >99% (as determined by HPLC)
Protocol 2: Two-Solvent Recrystallization using Ethanol and Water

This method is particularly useful when a single suitable solvent cannot be identified. It involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (anti-solvent) to induce crystallization.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with continuous swirling. Continue adding water until the solution becomes faintly turbid (cloudy), indicating the point of saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath to facilitate complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture (in the same ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Expected Results:

ParameterExpected Value
Recovery Yield 80-95%
Purity Improvement From ~95% to >99.5% (as determined by HPLC)

Purity Analysis

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity and identifying any remaining impurities.

Table 2: HPLC Method for Purity Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the described recrystallization protocols.

Recrystallization_Workflows cluster_single_solvent Single-Solvent Recrystallization cluster_two_solvent Two-Solvent Recrystallization ss_start Crude this compound ss_dissolve Dissolve in Minimum Hot Ethanol ss_start->ss_dissolve ss_hot_filter Hot Filtration (Optional) ss_dissolve->ss_hot_filter ss_cool Cool to Room Temperature, then Ice Bath ss_hot_filter->ss_cool ss_filter Vacuum Filtration ss_cool->ss_filter ss_wash Wash with Cold Ethanol ss_filter->ss_wash ss_dry Dry Under Vacuum ss_wash->ss_dry ss_product Pure Crystalline Product ss_dry->ss_product ts_start Crude this compound ts_dissolve Dissolve in Minimum Hot Ethanol ts_start->ts_dissolve ts_add_anti Add Hot Water (Anti-Solvent) to Turbidity ts_dissolve->ts_add_anti ts_clarify Add Hot Ethanol to Re-dissolve ts_add_anti->ts_clarify ts_cool Cool to Room Temperature, then Ice Bath ts_clarify->ts_cool ts_filter Vacuum Filtration ts_cool->ts_filter ts_wash Wash with Cold Ethanol/Water Mixture ts_filter->ts_wash ts_dry Dry Under Vacuum ts_wash->ts_dry ts_product Pure Crystalline Product ts_dry->ts_product

Figure 1: Workflow for single-solvent and two-solvent recrystallization.

Conclusion

The protocols detailed in this application note provide effective and reproducible methods for the purification of this compound by recrystallization. The choice between a single-solvent and a two-solvent system will depend on the specific impurity profile of the crude material. By following these guidelines, researchers can consistently obtain high-purity material, which is essential for the successful advancement of drug discovery and development programs. It is strongly recommended that the solubility of each new batch of crude material be tested on a small scale to optimize the solvent volumes and ratios for the best results.

References

Application Notes and Protocols for the Purification of 5-Fluoropyrimidin-2-amine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoropyrimidin-2-amine is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its purity is paramount for the reliability of subsequent synthetic steps and the biological activity of the final products. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography. The inherent basicity of the amine functional group can lead to challenges such as peak tailing and irreversible adsorption onto the acidic silica gel stationary phase.[1][2][3] The described method addresses these challenges by employing a basic modifier in the mobile phase to ensure efficient elution and high purity of the final product.

Principle of the Method

Column chromatography is a preparative purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For the purification of the polar this compound, a normal-phase setup is employed, featuring a polar stationary phase (silica gel) and a less polar mobile phase.[4] Due to the basic nature of the amine, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase.[2] This modifier deactivates the acidic silanol groups on the silica surface, preventing strong interactions with the basic analyte and thus improving peak shape and recovery.[2][3] A gradient elution, where the polarity of the mobile phase is gradually increased, is used to first elute non-polar impurities, followed by the target compound, and finally any highly polar impurities.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound using the detailed protocol. The data is representative and may vary depending on the initial purity of the crude sample.

Sample ID Initial Purity (by HPLC) Final Purity (by HPLC) Recovery Yield (%) Notes
Crude Batch 185%>98%80-90%Minor non-polar impurities removed effectively.
Crude Batch 270%>98%75-85%Significant removal of both non-polar and polar impurities.
Crude Batch 390%>99%85-95%High initial purity, final polishing step.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound.

1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Silica gel (60 Å, 40-63 µm particle size)

    • Hexanes (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Triethylamine (TEA)

    • Dichloromethane (DCM, for sample loading)

    • Methanol (for column flushing)

    • Deuterated solvent for NMR (e.g., DMSO-d6)

  • Equipment:

    • Glass chromatography column

    • Fraction collector or test tubes

    • Separatory funnel or gradient mixer

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • UV lamp (254 nm)

    • Fume hood

    • Standard laboratory glassware (beakers, flasks, etc.)

    • Analytical balance

    • HPLC system for purity analysis

    • NMR spectrometer for structural confirmation

2. Mobile Phase Preparation

  • Solvent A (Low Polarity): 99.5:0.5 (v/v) Hexanes:Triethylamine.

  • Solvent B (High Polarity): 49.5:49.5:1.0 (v/v/v) Hexanes:Ethyl Acetate:Triethylamine.

  • Note: Prepare a sufficient volume of each solvent for the entire purification run. Degassing the solvents, for instance by sonication, is recommended to prevent air bubble formation in the column.

3. Column Packing

  • Ensure the chromatography column is clean, dry, and vertically clamped inside a fume hood.

  • Prepare a slurry of silica gel in Solvent A. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, and gently tap the column to ensure even packing and remove any air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Equilibrate the packed column by passing 2-3 column volumes of Solvent A through it until the baseline is stable. Do not let the column run dry at any stage.[5]

4. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • In a separate flask, add a small amount of silica gel (approximately 1-2 times the weight of the crude sample).

  • Add the dissolved sample to the silica gel and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This is the dry loading method, which generally results in better separation.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

5. Elution and Fraction Collection

  • Begin the elution with 100% Solvent A.

  • Gradually increase the proportion of Solvent B to increase the mobile phase polarity. A suggested gradient is as follows:

    • 0-10% Solvent B over 2 column volumes.

    • 10-50% Solvent B over 10 column volumes.

    • 50-100% Solvent B over 5 column volumes.

  • Collect fractions of a suitable volume (e.g., 10-20 mL) using a fraction collector or manually.

6. Fraction Analysis

  • Monitor the separation using Thin Layer Chromatography (TLC).

  • Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate using a mobile phase of appropriate polarity (e.g., 7:3 Hexanes:Ethyl Acetate with a drop of TEA).

  • Visualize the spots under a UV lamp.

  • Combine the fractions containing the pure desired product.

7. Product Isolation and Analysis

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

  • Determine the final yield.

  • Confirm the purity of the final product using HPLC and verify its identity and structural integrity using NMR spectroscopy.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_mobile Prepare Mobile Phase (Hexanes/EtOAc/TEA) pack_column Pack Column (Silica Gel Slurry) prep_mobile->pack_column prep_sample Prepare Sample (Dry Loading on Silica) load_sample Load Sample onto Column prep_sample->load_sample pack_column->load_sample elute Gradient Elution load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc pool_fractions Pool Pure Fractions analyze_tlc->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate final_product Purified Product evaporate->final_product final_analysis Purity (HPLC) & Identity (NMR) Analysis final_product->final_analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Use of 5-Fluoropyrimidin-2-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Fluoropyrimidin-2-amine as a key building block in the synthesis of potent kinase inhibitors. The strategic incorporation of the 5-fluoropyrimidine-2-amine scaffold is a widely employed strategy in medicinal chemistry to develop targeted therapies for various cancers and other diseases driven by aberrant kinase activity.

Introduction

The 2-aminopyrimidine core is a privileged scaffold in kinase inhibitor design due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, mimicking the adenine portion of ATP. The introduction of a fluorine atom at the 5-position of the pyrimidine ring can significantly enhance the biological activity and pharmacokinetic properties of the resulting inhibitor. The high electronegativity of fluorine can modulate the pKa of the 2-amino group, influencing its hydrogen bonding capacity. Furthermore, the C-F bond can contribute to improved metabolic stability and increased binding affinity through favorable interactions with the target protein.

This document details the synthesis of kinase inhibitors targeting key enzymes in oncogenic signaling pathways, including Polo-like kinase 4 (PLK4), FMS-like tyrosine kinase 3 (FLT3), and Checkpoint kinase 1 (CHK1).

Kinase Targets and Signaling Pathways

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is crucial for maintaining genomic integrity.[1] Overexpression of PLK4 is observed in a variety of cancers and is associated with tumorigenesis.[1] Inhibition of PLK4 can lead to mitotic defects and cell death in cancer cells.

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_plk4 PLK4 Core cluster_downstream Downstream Effects Cell Cycle Progression Cell Cycle Progression PLK4 PLK4 Cell Cycle Progression->PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Cell_Proliferation Cell Proliferation PLK4->Cell_Proliferation Genomic_Stability Genomic Stability Centriole_Duplication->Genomic_Stability Inhibitor This compound based Inhibitor Inhibitor->PLK4 FLT3_CHK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation CHK1 CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Damage DNA Damage DNA_Damage->CHK1 Inhibitor This compound based Inhibitor Inhibitor->FLT3 Inhibitor->CHK1 Experimental_Workflow Start This compound Coupling Buchwald-Hartwig Cross-Coupling Start->Coupling Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product Kinase Inhibitor Purification->Product

References

Application Notes and Protocols for Reactions of 5-Fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for key reactions involving 5-Fluoropyrimidin-2-amine, a crucial building block in the synthesis of biologically active molecules. The following sections detail protocols for N-arylation and Suzuki-Miyaura cross-coupling reactions, present quantitative data for these transformations, and illustrate relevant biological pathways and experimental workflows.

Introduction

This compound is a heterocyclic amine that serves as a versatile precursor in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of various protein kinases, making them valuable scaffolds in drug discovery programs targeting cancer and other diseases. This document outlines optimized protocols for two of the most important transformations of this compound: the palladium-catalyzed Buchwald-Hartwig N-arylation and the Suzuki-Miyaura cross-coupling.

Data Presentation: Quantitative Analysis of Key Reactions

The following tables summarize representative quantitative data for the N-arylation and Suzuki-Miyaura coupling reactions of this compound and its derivatives. These data, compiled from literature sources, provide a baseline for reaction optimization.

Table 1: Palladium-Catalyzed N-Arylation of this compound Derivatives

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl BromidePd₂(dba)₃ (2)X-Phos (4)K₂CO₃n-BuOH85875-90
2Aryl ChloridePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101260-80
3Aryl IodidePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Dioxane1001680-95
4Heteroaryl Bromide[Pd(cinnamyl)Cl]₂ (1.5)Xantphos (6)DBUPhMe140185

Table 2: Suzuki-Miyaura Coupling of Halogenated 2-Aminopyrimidine Derivatives

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Arylboronic AcidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O85-95>1578
2Heteroarylboronic AcidNiCl₂(PCy₃)₂ (0.5)-K₃PO₄tert-Amyl Alcohol120190
3Phenylboronic Acid Pinacol EsterPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O1001270-85
4Substituted Arylboronic AcidPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane1001265-80

Experimental Protocols

The following are detailed protocols for the N-arylation and Suzuki-Miyaura coupling of this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous n-Butanol (n-BuOH)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), X-Phos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous n-BuOH (5 mL) to the flask.

  • Seal the Schlenk flask and stir the reaction mixture at 85 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-fluoropyrimidin-2-amine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is for the Suzuki-Miyaura coupling of a halogenated this compound derivative (e.g., 5-bromo-2-aminofluoropyrimidine) with an arylboronic acid.

Materials:

  • 5-Bromo-2-aminofluoropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Degassed Water

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-aminofluoropyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).[1]

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL per 1 mmol of the pyrimidine).[1]

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15-24 hours.[1]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system.[1]

Visualizations

Signaling Pathway

Derivatives of pyrimidin-2-amine have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. Overexpression of PLK4 is implicated in various cancers.[2] The diagram below illustrates the role of PLK4 in the cell cycle and the mechanism of its inhibition.

PLK4_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_centrosome Centrosome Duplication G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 PLK4 PLK4 Kinase S->PLK4 Activation in S Phase M Mitosis G2->M M->G1 Centrosome Parent Centrosome Procentriole Procentriole Formation Centrosome->Procentriole Daughter_Centrosome Daughter Centrosome Procentriole->Daughter_Centrosome Daughter_Centrosome->M Formation of Bipolar Spindle PLK4->Procentriole Phosphorylation & Recruitment of Centrosomal Proteins Mitotic_Catastrophe Inhibition leads to: - Faulty Spindle Assembly - Mitotic Arrest - Apoptosis PLK4_Inhibitor This compound Derivative PLK4_Inhibitor->PLK4 Inhibition

Caption: PLK4 signaling in centriole duplication and its inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and purification of a this compound derivative.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reaction Heating & Stirring (e.g., 85-120 °C) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End: Pure Product Characterization->End

Caption: General workflow for synthesis and purification.

Logical Relationship: Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. The key steps are illustrated below.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH - X⁻ Amido Palladium Amido Complex AmineCoord->Amido + Base - Base-H⁺ Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product Product Formation ArX Ar-X Amine R₂NH Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for 5-Fluoropyrimidin-2-amine Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the preparation and stability testing of 5-Fluoropyrimidin-2-amine solutions. Due to the limited availability of specific experimental data for this compound, this document outlines generalized protocols based on the physicochemical properties of structurally similar compounds and established regulatory guidelines for pharmaceutical stability testing. The provided methodologies for solution preparation, forced degradation studies, and analytical validation are intended as a robust starting point for researchers. All quantitative data presented are illustrative and should be confirmed through empirical validation.

Introduction

This compound is a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The fluorine substituent can significantly influence the compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Accurate and reproducible in vitro and in vivo studies rely on well-characterized and stable solutions of the test compound. This document provides detailed protocols for the preparation of this compound solutions and a framework for assessing their stability under various stress conditions, in alignment with the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties

A summary of the known and inferred physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular Formula C₄H₄FN₃PubChem[1]
Molecular Weight 113.09 g/mol PubChem[1]
Appearance White to off-white crystalline solid (inferred)General knowledge
CAS Number 1683-85-8Sigma-Aldrich[2]
Solubility Inferred to have moderate solubility in water and good solubility in polar organic solvents such as methanol, ethanol, and DMSO.[3]Inferred from 2-Aminopyrimidine
Storage Temperature AmbientSigma-Aldrich[2]

Solution Preparation Protocol

This protocol describes a general method for preparing a stock solution of this compound. The choice of solvent will depend on the specific requirements of the downstream application. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common choice.

3.1. Materials

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene tubes

3.2. Protocol for a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh 1.1309 mg of the compound.

  • Dissolution: Transfer the weighed powder to a sterile amber glass vial. Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM solution, add 1 mL of DMSO for every 1.1309 mg of compound.

  • Solubilization: Tightly cap the vial and vortex thoroughly for 2-3 minutes, or until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for sterile applications, filter the solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3.3. Preparation of Working Solutions

Prepare fresh working solutions by diluting the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the desired vehicle (e.g., PBS or cell culture medium).

Stability Testing Protocol

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4][5][6] The following protocol outlines a typical forced degradation study.

4.1. Experimental Workflow for Stability Testing

G cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_solution Prepare 1 mg/mL Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_solution->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_solution->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_solution->oxidation Expose to Stress thermal Thermal Degradation (80°C, Solid & Solution) prep_solution->thermal Expose to Stress photo Photolytic Degradation (ICH Q1B Light Exposure) prep_solution->photo Expose to Stress sampling Sample at t=0, 2, 4, 8, 24h acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc data Quantify Parent Compound and Degradation Products hplc->data

Caption: Workflow for the forced degradation study of this compound.

4.2. Forced Degradation Conditions

Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water). Expose the solution to the following stress conditions as outlined in Table 2.

Table 2: Recommended Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis Mix equal volumes of the drug solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis Mix equal volumes of the drug solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.
Oxidation Mix equal volumes of the drug solution and 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
Thermal Degradation Incubate the drug solution and solid powder at 80°C in a calibrated oven.
Photostability Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

4.3. Sampling and Analysis

Collect samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours). For acid and base hydrolysis samples, neutralize them before analysis. Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stability-Indicating HPLC Method (Exemplary)

A stability-indicating method is crucial for separating the parent compound from any degradation products.[7][8] The following is a hypothetical HPLC method that can serve as a starting point for method development.

Table 3: Exemplary HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm

5.1. Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized in Table 4.

Table 4: HPLC Method Validation Parameters

ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy To demonstrate the closeness of the test results obtained by the method to the true value.
Precision To demonstrate the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Potential Degradation Pathways

Understanding the degradation pathways is a key objective of forced degradation studies.[8] Based on the structure of this compound, several degradation pathways can be postulated.

G A This compound B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Photodegradation A->D E 5-Fluoropyrimidin-2-ol (Hydrolytic deamination) B->E Major G Ring-opened products B->G Minor F N-oxide derivatives C->F H Photodimers or adducts D->H

Caption: Postulated degradation pathways for this compound.

Summary and Recommendations

The protocols outlined in these application notes provide a comprehensive framework for the preparation and stability assessment of this compound solutions. It is imperative that researchers validate these methods for their specific applications and instrumentation. The solubility should be experimentally determined in relevant solvents, and the stability-indicating HPLC method must be fully developed and validated to ensure accurate quantification of the parent compound and any potential degradants. Proper characterization of solutions will ensure the reliability and reproducibility of subsequent biological and pharmacological studies.

References

Application Notes: Suzuki-Miyaura Coupling Reactions of 5-Bromo-2-aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly as a hinge-binding motif in kinase inhibitors. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of 5-aryl-2-aminopyrimidines from 5-bromo-2-aminopyrimidine. These products are valuable intermediates and final compounds in drug discovery programs targeting cancer, inflammatory diseases, and other disorders.

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-2-aminopyrimidine with various arylboronic acids. The methodologies are based on established procedures for structurally analogous compounds, such as other brominated aminopyridines and pyrimidines.[1][2] The presence of the 2-amino group can influence the electronic properties of the pyrimidine ring and may coordinate with the palladium catalyst; therefore, the conditions provided are a robust starting point for optimization.[3]

General Reaction Scheme

The Suzuki-Miyaura reaction couples 5-bromo-2-aminopyrimidine with an organoboron species, typically an arylboronic acid, in the presence of a palladium catalyst and a base.

Suzuki_Reaction_Scheme cluster_reactants Reactants cluster_products Products R1 5-Bromo-2-aminopyrimidine plus1 + R2 Arylboronic Acid (Ar-B(OH)₂) P1 5-Aryl-2-aminopyrimidine plus2 + P2 B(OH)₃ + MBr dummy1->dummy2 Pd Catalyst, Base Solvent, Heat

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes generalized yet robust conditions for the Suzuki-Miyaura coupling of 5-bromo-2-aminopyrimidine, adapted from protocols for structurally similar substrates.[1][2][4] Optimization may be required for specific arylboronic acids.

ComponentRecommended ConditionsRole
Halide 5-Bromo-2-aminopyrimidine (1.0 equiv)Electrophilic coupling partner
Boronic Acid Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv)Nucleophilic coupling partner
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Facilitates the C-C bond formation via a catalytic cycle
Base K₃PO₄ (2.0 - 2.5 equiv) or K₂CO₃ (2.0 - 3.0 equiv)Activates the boronic acid for transmetalation
Solvent System 1,4-Dioxane / H₂O (4:1 to 5:1 v/v) or DME / H₂O (4:1 v/v)Solubilizes reactants and facilitates the reaction
Temperature 85 - 100 °CProvides energy to overcome activation barriers of the reaction
Reaction Time 12 - 24 hoursDuration required for the reaction to proceed to completion
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the catalyst and sensitive reagents

Experimental Protocols

This section provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-2-aminopyrimidine with an arylboronic acid.

Materials and Equipment
  • 5-Bromo-2-aminopyrimidine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-2-aminopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.5 equiv).[2]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[2]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[4] Subsequently, add the degassed solvent system, typically 1,4-dioxane and water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[4]

  • Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 90-95 °C and stir the mixture vigorously.[1]

  • Monitoring: Monitor the progress of the reaction periodically using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 12-18 hours).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.[2]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[2]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-2-aminopyrimidine product.[5]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.

Catalytic_Cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)L₂(Br) pd0->complex1 Oxidative Addition complex2 Ar-Pd(II)L₂(Ar') complex1->complex2 Transmetalation complex2->pd0 Reductive Elimination product 5-aryl-2-aminopyrimidine (Ar-Ar') complex2->product aryl_halide 5-bromo-2-aminopyrimidine (Ar-Br) aryl_halide->complex1 boronic_acid Ar'-B(OH)₂ boronic_acid->complex2 base Base (e.g., K₃PO₄) base->complex2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The following diagram outlines the major steps from reaction setup to the final purified product.

Workflow A 1. Reagent Setup (5-bromo-2-aminopyrimidine, boronic acid, base) B 2. Inert Atmosphere (Evacuate & backfill with N₂/Ar) A->B C 3. Add Catalyst & Solvents (Pd(PPh₃)₄, Dioxane/H₂O) B->C D 4. Heat Reaction (90-95°C, 12-18h) C->D E 5. Reaction Work-up (Cool, dilute, filter) D->E F 6. Extraction (Wash with H₂O & Brine) E->F G 7. Dry & Concentrate F->G H 8. Purification (Column Chromatography) G->H I Final Product (5-Aryl-2-aminopyrimidine) H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science, enabling the synthesis of a wide array of arylamines, including substituted aminopyrimidines. The pyrimidine scaffold is a key structural motif in numerous biologically active compounds and pharmaceuticals. The ability to efficiently introduce amino functionalities onto the pyrimidine ring through the Buchwald-Hartwig amination allows for the rapid generation of diverse compound libraries for drug discovery and development.

These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of various substituted pyrimidines. The information is intended to guide researchers in the successful application of this transformative reaction.

Reaction Principle

The Buchwald-Hartwig amination involves the coupling of an aryl or heteroaryl halide (or pseudohalide) with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the pyrimidine halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to afford the desired aminopyrimidine product and regenerate the active Pd(0) catalyst.[1][2] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative examples of Buchwald-Hartwig amination reactions with substituted pyrimidines, providing a comparative overview of substrates, reagents, conditions, and reported yields.

Table 1: Amination of 2-Chloropyrimidine Derivatives

EntryPyrimidine SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrimidineAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285
22-Chloro-4-phenylpyrimidineMorpholinePd(OAc)₂ (3)RuPhos (6)K₂CO₃Dioxane1101678
32-Chloro-4,6-dimethylpyrimidineBenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃Toluene902492
44-(Pyridin-3-yl)-2-chloropyrimidineN-MethylanilinePdCl₂(PPh₃)₂ (5)Xantphos (10)NaOtBuToluenereflux735

Table 2: Amination of Dichloropyrimidine Derivatives

EntryPyrimidine SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product (Regioisomer)Yield (%)
12,4-DichloropyrimidineAnilinePd(OAc)₂ (2)Xantphos (4)NaOtBuToluene80122-Amino-4-chloro75
22,4-DichloropyrimidinePiperidinePd₂(dba)₃ (2.5)DavePhos (5)K₃PO₄Dioxane100184-Amino-2-chloro88
34,6-Dichloro-2-aminopyrimidineSubstituted Amine--TriethylamineSolvent-free80-90-2,4-Diamino-6-chloro-
46-Aryl-2,4-dichloropyrimidineN-MethylanilineNoneNone-THF-600.54-Amino-6-aryl-2-chloro91:9 ratio

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Substituted Pyrimidines

This protocol provides a general procedure that can be adapted for a variety of substituted pyrimidine and amine coupling partners. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Substituted pyrimidine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, Xantphos, 2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, under an inert atmosphere, add the substituted pyrimidine, palladium precatalyst, phosphine ligand, and base.[3]

  • Reagent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times.[4] Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.[4]

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.[4]

  • Extraction: Wash the filtrate with water and then with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminopyrimidine.[4]

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Buchwald-Hartwig Amination A Reaction Setup (Pyrimidine, Pd Catalyst, Ligand, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Reagent Addition (Anhydrous Solvent, Amine) B->C D Reaction (Heating & Stirring) C->D E Monitoring (TLC / LC-MS) D->E F Work-up (Cooling, Dilution, Filtration) E->F G Extraction (Water & Brine Wash) F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination of substituted pyrimidines.

Catalytic Cycle

G Catalytic Cycle of Buchwald-Hartwig Amination cluster_reactants cluster_products A Pd(0)L_n B Oxidative Addition Complex A->B + Ar-X C Amine Coordination B->C + R2NH D Palladium-Amido Complex C->D + Base - [Base-H]+X- I [Base-H]+X- C->I D->A Reductive Elimination + Product E Product (Aminopyrimidine) D->E F Pyrimidine Halide (Ar-X) F->B G Amine (R2NH) G->C H Base H->C

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low Yields: Low yields can often be attributed to the catalyst system. Ensure the use of an appropriate sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos) for coupling with pyrimidines.[5] The palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, should be of high quality. Consider using a pre-formed palladium-ligand complex for consistent activation.[5]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often provide good results.[5] For substrates sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures.[5]

  • Solvent and Temperature: Anhydrous toluene is a common and effective solvent.[5] Ensure the solvent is thoroughly dried, as water can deactivate the catalyst. These reactions often require elevated temperatures, typically in the range of 80-110 °C.[5]

  • Regioselectivity in Dihalopyrimidines: The regioselectivity of amination on dihalopyrimidines is influenced by both electronic and steric factors. In some cases, the choice of ligand in the palladium-catalyzed reaction can influence the regioselectivity.[5] For instance, in 2,4-dichloropyrimidines, the C4 position can be more reactive towards nucleophilic attack under certain conditions, while palladium-catalyzed amination can favor the C2 position depending on the ligand and conditions.

By carefully considering these parameters and utilizing the provided protocols and data as a starting point, researchers can successfully employ the Buchwald-Hartwig amination for the synthesis of a wide range of substituted aminopyrimidines.

References

Application Notes: 5-Fluoropyrimidin-2-amine as a Versatile Precursor for Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoropyrimidin-2-amine is a critical heterocyclic building block in medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors, anti-infectives, and central nervous system (CNS) agents.[1] The strategic incorporation of a fluorine atom at the C-5 position can significantly enhance a molecule's pharmacological profile by improving metabolic stability, binding affinity, and cell permeability.[2] The 2-amino group serves as a versatile synthetic handle, enabling the construction of a diverse array of more complex heterocyclic systems through various chemical transformations.

These notes provide an overview of key applications and synthetic protocols utilizing this compound as a precursor, with a focus on its role in the synthesis of potent kinase inhibitors.

Key Applications

  • Kinase Inhibitor Synthesis : The 2-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors.[3] By functionalizing the 2-amino position, researchers can synthesize potent and selective inhibitors for various kinases implicated in cancer and other diseases, such as Polo-like kinase 4 (PLK4), Fms-like tyrosine kinase 3 (FLT3), and Checkpoint kinase 1 (CHK1).[3][4]

  • Fused Heterocyclic Systems : this compound is a precursor for constructing fused bicyclic and polycyclic systems like imidazo[1,2-c]pyrimidines and pyrido[2,3-d]pyrimidines.[5][6] These scaffolds are of great interest in drug discovery due to their rigid structures and ability to present diverse functionalities in three-dimensional space.

  • Cross-Coupling Reactions : The amino group allows for facile derivatization, while the pyrimidine ring can be further functionalized with leaving groups (e.g., halides) to participate in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[7][8][9] These reactions are fundamental for creating carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively, enabling the synthesis of complex molecular architectures.[7][9][10]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-5-fluoropyrimidin-2-amines via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed C-N cross-coupling of a halogenated 5-fluoropyrimidine derivative with various amines. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[7][11]

Workflow Overview

cluster_workflow Buchwald-Hartwig Amination Workflow start Start Materials: 2-Chloro-5-fluoropyrimidine Amine setup Reaction Setup: Add Pd Catalyst, Ligand, Base, and Solvent start->setup 1. Combine reaction Heating & Stirring (e.g., 85-120 °C, 8-24h) setup->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Quench & Isolate purification Purification: Column Chromatography workup->purification 4. Purify product Final Product: N-Aryl-5-fluoropyrimidin-2-amine purification->product 5. Characterize

Caption: General workflow for the Buchwald-Hartwig C-N coupling reaction.

Materials:

  • Halogenated 5-fluoropyrimidine (e.g., 2-chloro-5-fluoropyrimidine) (1.0 equiv)

  • Aryl or alkyl amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 equiv)

  • Phosphine ligand (e.g., XPhos) (0.04 equiv)[3]

  • Base (e.g., K₂CO₃ or NaOtBu) (1.5 equiv)

  • Anhydrous solvent (e.g., n-Butanol, Toluene, or Dioxane)

  • Nitrogen or Argon gas supply

  • Flame-dried Schlenk tube or reaction vial

Procedure:

  • To a flame-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (Nitrogen or Argon).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent, followed by the halogenated 5-fluoropyrimidine and the amine coupling partner.

  • Seal the tube tightly and place it in a preheated oil bath or heating block.

  • Heat the reaction mixture to 85–120 °C for 8–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then with a saturated sodium chloride solution.[12]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-5-fluoropyrimidin-2-amine.

Protocol 2: Synthesis of 5-Fluoro-2-arylpyrimidines via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed C-C bond formation between a halogenated 5-fluoropyrimidine and a boronic acid or ester. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing biaryl structures.[9][13]

Materials:

  • Halogenated 5-fluoropyrimidine (e.g., 2-chloro-5-fluoropyrimidine) (1.0 equiv)

  • Aryl boronic acid or boronic ester (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.03 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 equiv)

  • Anhydrous solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask or reaction vial, combine the halogenated 5-fluoropyrimidine, aryl boronic acid, and base.

  • Add the palladium catalyst under an inert atmosphere.

  • Add the anhydrous solvent system.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80–100 °C and stir for 4–16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to obtain the target 5-fluoro-2-arylpyrimidine.

Quantitative Data Summary

The derivatization of the 2-aminopyrimidine scaffold has led to the discovery of highly potent kinase inhibitors. The tables below summarize the inhibitory activities of representative compounds synthesized from pyrimidine precursors.

Table 1: Inhibitory Activity of N-Aryl-5-fluoropyrimidin-2-amine Derivatives against PLK4 Kinase

Compound ID Modification on Phenyl Ring PLK4 IC₅₀ (μM)
3e 4-F >10
3f 4-Cl 2.4
3g 4-Br 1.1
8h 3-(morpholinomethyl)-4-((tetrahydro-2H-pyran-4-yl)oxy) 0.0067

Data sourced from a study on novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.[3]

Table 2: Dual Inhibitory Activity of 5-Trifluoromethyl-2-aminopyrimidine Derivatives

Compound ID FLT3-D835Y IC₅₀ (nM) CHK1 IC₅₀ (nM) c-Kit IC₅₀ (nM) Antiproliferation (MV4-11 cells) IC₅₀ (nM)
22 1.9 0.9 >1000 2.1
29 1.5 0.6 >1000 1.8
30 1.3 0.4 598 1.3
31 1.8 0.8 >1000 2.5
32 1.6 0.7 >1000 2.2

Data sourced from a study on dual inhibitors of FLT3 and CHK1.[4]

Visualizations

Catalytic Cycle and Signaling Pathway

The following diagrams illustrate the mechanism of a key synthetic transformation and the biological context for the synthesized compounds.

cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oa Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa Ar-X le Amine Complex [L-Pd(II)(Ar)(H₂NR')]+X⁻ oa->le R'-NH₂ re Amido Complex L-Pd(II)(Ar)(HNR') le->re -HX (Base) re->pd0 Reductive Elimination dummy1 dummy2 dummy1->dummy2 Ar-NHR'

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[7][14]

cluster_pathway FLT3 Signaling Pathway in AML ligand FLT3 Ligand flt3 FLT3 Receptor (Mutated in AML) ligand->flt3 dimer Dimerization & Autophosphorylation flt3->dimer pi3k PI3K/AKT dimer->pi3k ras RAS/MAPK dimer->ras stat5 STAT5 dimer->stat5 prolif Cell Proliferation & Survival pi3k->prolif ras->prolif stat5->prolif inhibitor FLT3 Inhibitor (from 5-F-2-aminopyrimidine) inhibitor->flt3 Inhibits

Caption: Simplified FLT3 signaling pathway and the action of a kinase inhibitor.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoropyrimidin-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the condensation of a fluorinated β-ketoester equivalent with guanidine.

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction: The condensation reaction may not have gone to completion.- Reaction Time: Extend the reaction time and monitor progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: Gradually increase the reaction temperature, while carefully monitoring for the formation of degradation products.
Suboptimal pH: The pH of the reaction medium is crucial for the cyclization step.- Base Selection: The choice and amount of base (e.g., sodium ethoxide, sodium methoxide) are critical. Ensure the base is freshly prepared and used in the correct stoichiometric amount to facilitate the condensation and cyclization.
Moisture in Reagents or Solvents: Water can interfere with the reaction, particularly with the base and any water-sensitive intermediates.- Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.- Order of Addition: The order in which reagents are added can influence the reaction pathway. A common procedure is to first prepare the sodium salt of the β-ketoester before adding guanidine. - Temperature Control: Maintain strict temperature control, especially during the initial stages of the reaction, to minimize the formation of byproducts.

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Byproducts and Their Identification:

Based on the common synthetic route, several byproducts may be formed. The following table summarizes potential impurities and suggested analytical methods for their identification.

Potential ByproductStructureFormation MechanismSuggested Analytical Method
Unreacted Guanidine: H₂N-C(=NH)-NH₂Incomplete reaction.HPLC, NMR
Unreacted Fluorinated β-ketoester: e.g., Ethyl 2-fluoroacetoacetateIncomplete reaction.GC-MS, NMR
4-hydroxy-5-fluoro-6-methyl-pyrimidin-2-ylamine: (Isomeric byproduct)Isomer of the desired productAlternative cyclization pathway of the β-ketoester with guanidine.HPLC, LC-MS, NMR
Polymeric Materials: -Self-condensation of the β-ketoester or other side reactions under basic conditions.Often observed as baseline noise or broad peaks in chromatograms and can lead to difficulties in purification.

Workflow for Impurity Identification:

cluster_0 Impurity Identification Workflow start Crude Product Analysis hplc HPLC Analysis (Purity Assessment) start->hplc gcms GC-MS Analysis (For Volatile Impurities) start->gcms lcms LC-MS Analysis (Molecular Weight Determination) hplc->lcms If unknown peaks purification Purification (e.g., Recrystallization, Chromatography) hplc->purification If purity is low nmr NMR Spectroscopy (Structural Elucidation) lcms->nmr For confirmation pure_product Pure this compound purification->pure_product

Caption: A general workflow for the identification and removal of impurities during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the cyclocondensation reaction of a fluorinated β-ketoester, such as ethyl 2-fluoroacetoacetate, with guanidine in the presence of a base like sodium ethoxide.

Q2: What are the critical parameters to control during the synthesis to minimize byproduct formation?

To minimize byproduct formation, it is crucial to control the following parameters:

  • Reaction Temperature: Maintain the recommended temperature throughout the reaction to avoid degradation and side reactions.

  • Purity of Starting Materials: Use high-purity starting materials to prevent the introduction of impurities from the outset.

  • Anhydrous Conditions: The reaction is sensitive to moisture, so ensure all glassware, solvents, and reagents are dry.

  • Stoichiometry of Reagents: Precise control over the molar ratios of the reactants and the base is essential for optimal results.

Q3: How can I purify the crude this compound?

Common purification techniques for this compound include:

  • Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system needs to be determined experimentally.

  • Column Chromatography: For more complex impurity profiles, column chromatography using silica gel can be employed to separate the desired product from byproducts.

Q4: Are there any specific safety precautions I should take during the synthesis?

Yes, the following safety precautions are recommended:

  • Handling Fluorinated Compounds: Fluorinated organic compounds should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.

  • Use of Strong Bases: Strong bases like sodium ethoxide are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Inert Atmosphere: When working with anhydrous conditions, ensure proper handling of inert gases.

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound:

This protocol is a generalized procedure and may require optimization based on laboratory conditions and available starting materials.

Materials:

  • Ethyl 2-fluoroacetoacetate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere. To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 1 hour. The precipitated sodium chloride is typically not removed.

  • Reaction with β-Ketoester: To the suspension from step 1, add ethyl 2-fluoroacetoacetate (1.0 equivalent) dropwise at a controlled temperature (e.g., 0-10 °C).

  • Cyclocondensation: After the addition is complete, slowly warm the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl). Remove the solvent under reduced pressure.

  • Isolation and Purification: The crude product can be isolated by filtration if it precipitates upon neutralization or after removal of the solvent. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Logical Relationship of Synthetic Steps:

cluster_1 Synthesis Workflow start Starting Materials (Ethyl 2-fluoroacetoacetate, Guanidine HCl, Base) step1 Formation of Guanidine Free Base start->step1 step2 Reaction with Fluorinated β-Ketoester step1->step2 step3 Cyclocondensation step2->step3 step4 Work-up and Neutralization step3->step4 step5 Isolation and Purification step4->step5 end_product Pure this compound step5->end_product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

How to increase the yield of 5-Fluoropyrimidin-2-amine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 5-Fluoropyrimidin-2-amine (also known as 5-fluoro-2,4-pyrimidinediamine) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common high-yield synthetic route for this compound?

A1: A highly effective and mild synthetic route involves the cyclocondensation of a fluorinated C3 building block, such as potassium (Z)-2-cyano-2-fluoroethenolate, with a guanidinium salt.[1] This method has been shown to produce excellent yields of 4-amino-5-fluoropyrimidines.[1] The use of guanidine hydrochloride as the salt is particularly effective, furnishing high yields without the need for additional basic additives.[1]

Q2: What are the critical factors influencing the yield of the reaction?

A2: Several factors can significantly impact the yield:

  • Choice of Guanidinium Salt: The counter-ion of the guanidine salt plays a crucial role. Guanidine hydrochloride has been shown to provide higher yields compared to guanidine carbonate.[1]

  • Purity of Starting Materials: The purity of the fluorinated precursor and the guanidine salt is critical. Impurities can lead to side reactions and a decrease in the overall yield.

  • Reaction Conditions: Temperature, reaction time, and solvent are key parameters that need to be optimized. While some related syntheses require basic conditions, the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with guanidine hydrochloride proceeds efficiently without a base.[1]

  • Work-up and Purification: Inefficient extraction or purification techniques can lead to significant product loss.

Q3: What are the common side products that can form during the synthesis?

A3: While the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with guanidine hydrochloride is reported to be clean, potential side products in similar pyrimidine syntheses can include:

  • Dimeric Species: Reactive intermediates may react with themselves instead of undergoing the desired cyclization.

  • Incompletely Cyclized Intermediates: Insufficient reaction time or temperature can lead to the isolation of stable, uncyclized intermediates.

  • Hydrolysis Products: If the reaction is performed under harsh acidic or basic conditions, hydrolysis of the amino groups on the pyrimidine ring can occur.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or impure starting materials.- Ensure the purity of potassium (Z)-2-cyano-2-fluoroethenolate and guanidine hydrochloride. The enolate can decompose, and it is often prepared fresh or stored under inert conditions.[1] - Verify the identity and purity of your starting materials using analytical techniques such as NMR or mass spectrometry.
Incorrect guanidine salt used.Use guanidine hydrochloride as it has been shown to give the highest yields in this specific reaction.[1]
Suboptimal reaction temperature.While the reaction proceeds at room temperature, gentle heating may be required to ensure complete conversion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Multiple Spots on TLC/LC-MS (Presence of Byproducts) Side reactions due to impurities.Purify the starting materials before use.
Decomposition of the product or starting materials.Avoid unnecessarily long reaction times and excessive temperatures. Monitor the reaction progress and work it up as soon as the starting material is consumed.
Low Isolated Yield After Work-up Inefficient extraction of the product.This compound is a polar molecule. Use a suitable polar solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. Multiple extractions may be necessary to ensure complete recovery.
Product loss during purification.If using column chromatography, select an appropriate solvent system to ensure good separation from impurities without excessive band broadening. Recrystallization is often a good method for purifying aminopyrimidines and can minimize yield loss compared to chromatography.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is based on the cyclocondensation reaction of potassium (Z)-2-cyano-2-fluoroethenolate with guanidine hydrochloride.[1]

Materials:

  • Potassium (Z)-2-cyano-2-fluoroethenolate

  • Guanidine hydrochloride

  • Anhydrous methanol

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in anhydrous methanol.

  • Add guanidine hydrochloride (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within a few hours), remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography to yield the pure product.

Data Presentation

Table 1: Effect of Guanidinium Salt Counter-ion on Yield

EntryGuanidinium SaltBaseSolventYield (%)Reference
1Guanidine hydrochlorideNoneMethanolExcellent[1]
2Guanidine carbonateNoneMethanolLower than hydrochloride[1]

Note: "Excellent" yield as reported in the source literature, specific quantitative data was not provided in a comparative table.

Visualizations

experimental_workflow start Start dissolve Dissolve Potassium (Z)-2-cyano-2-fluoroethenolate in anhydrous methanol start->dissolve add_guanidine Add Guanidine Hydrochloride dissolve->add_guanidine react Stir at Room Temperature add_guanidine->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Work-up (Evaporation, Extraction) monitor->workup purify Purification (Recrystallization/ Chromatography) workup->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes byproducts Byproducts Observed? low_yield->byproducts No optimize_conditions Optimize Reaction (Temperature, Time) check_reagents->optimize_conditions improve_workup Improve Work-up and Purification optimize_conditions->improve_workup purify_starting_materials Purify Starting Materials byproducts->purify_starting_materials Yes adjust_conditions Adjust Reaction Conditions to Minimize Side Reactions purify_starting_materials->adjust_conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 5-Fluoropyrimidin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving 5-Fluoropyrimidin-2-amine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and modification of this compound derivatives.

Q1: I am observing low to no conversion of my starting materials in a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki). What are the potential causes and solutions?

A1: Low or no conversion in palladium-catalyzed reactions is a frequent issue. Several factors could be at play:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure your palladium precatalyst and phosphine ligand are of high quality and have been stored and handled under an inert atmosphere (e.g., argon or nitrogen). Using a pre-catalyst can often provide more reliable results as it doesn't require an in-situ reduction of Pd(II).[1]

  • Inappropriate Ligand: The choice of ligand is critical and substrate-dependent. For electron-deficient heterocycles like fluoropyrimidines, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often effective.[1][2]

  • Suboptimal Base: The base plays a crucial role in the catalytic cycle. While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) can lead to faster reactions, they may be incompatible with base-sensitive functional groups. For such substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, although this might require higher reaction temperatures.[1][3][4] The solubility of the base is also a key factor to consider.[1]

  • Incorrect Solvent: The solvent must dissolve the reactants and catalyst system. Toluene and dioxane are common choices for Buchwald-Hartwig aminations.[3][5] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[1]

  • Low Reaction Temperature: While some reactions proceed at room temperature, many cross-coupling reactions require elevated temperatures (typically 80-120 °C) to proceed efficiently.[3]

Q2: My reaction is producing a significant amount of side products, such as hydrodehalogenation or homocoupling products. How can I minimize these?

A2: The formation of side products is a common challenge. Here are some strategies to improve selectivity:

  • Hydrodehalogenation: This side reaction, where the halogen is replaced by a hydrogen atom, can be minimized by optimizing the base and temperature. Using a weaker or less sterically hindered base and lowering the reaction temperature can sometimes suppress this pathway.[3]

  • Homocoupling of Boronic Acids (in Suzuki reactions): This is often due to the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere. The choice of palladium catalyst and base can also influence the extent of homocoupling.[6][7]

  • Formation of Multiple Isomers: In cases of multiple reactive sites, consider the use of protecting groups to block unwanted reactivity. The Boc (tert-butoxycarbonyl) group is a common choice for protecting the amino group of 2-aminopyrimidines.[3][8]

Q3: I am struggling with the purification of my N-aryl-5-fluoropyrimidin-2-amine product. What are the recommended purification strategies?

A3: The purification of polar, nitrogen-containing heterocyclic compounds can be challenging.

  • Column Chromatography: This is the most common method.

    • Normal-Phase Silica Gel: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective. To prevent peak tailing, which is common with amines on silica gel, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. Alternatively, using an amine-functionalized silica gel can significantly improve separation.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA), can be effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, especially on a larger scale. Common solvents for recrystallization of pyrimidine derivatives include ethanol, acetone, and 1,4-dioxane.[9]

Q4: Should I protect the amino group of this compound before performing certain reactions?

A4: Yes, protecting the 2-amino group is often a crucial step to avoid side reactions and improve the yield of the desired product, especially in reactions where the amino group can compete with other nucleophiles or react with the reagents.

  • When to Protect:

    • Reactions with strong bases or nucleophiles: The amino group is nucleophilic and can react with electrophiles.

    • Palladium-catalyzed cross-coupling reactions: While some reactions can proceed without protection, protecting the amine can prevent the formation of di-arylated or other side products.

  • Common Protecting Group: The most common protecting group for the amino group is the tert-butoxycarbonyl (Boc) group . It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or DMAP.[4][10][11]

  • Deprotection: The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.[10][11][12][13][14]

Quantitative Data

The following table summarizes representative yields for N-arylation reactions of aminopyrimidine derivatives under various conditions. Note that yields can be highly substrate-dependent, and optimization is often necessary.

Aryl Halide/PseudohalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl Bromide4-(pyridin-3-yl)pyrimidin-2-aminePdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneReflux827-82[15]
6-Bromopurine ribonucleosideAryl AminePd(OAc)₂ / XantphosCs₂CO₃Toluene100-Good[16]
6-Chloropurine ribonucleosideAryl AminePd(OAc)₂ / XantphosCs₂CO₃Toluene100-Good[16]
2-Fluoro-4-iodopyridineAromatic AminePd(OAc)₂ / BINAPK₂CO₃-MW0.5Good[9]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium precatalyst (0.02 equiv.), the phosphine ligand (0.04 equiv.), and the base (1.4 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-fluoropyrimidin-2-amine.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield start Low or No Product Yield catalyst Is the catalyst active and handled under inert conditions? start->catalyst temp Is the reaction temperature optimal? catalyst->temp Yes solution1 Use a pre-catalyst or fresh reagents. catalyst->solution1 No reagents Are reagents and solvents pure and anhydrous? temp->reagents Yes solution2 Increase temperature incrementally. temp->solution2 No side_reactions Significant side reactions observed? reagents->side_reactions Yes solution3 Use anhydrous, degassed solvents and pure reagents. reagents->solution3 No solution4 Screen weaker or less hindered bases (e.g., Cs2CO3). side_reactions->solution4 Yes solution5 Screen different phosphine ligands. solution4->solution5 Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L2Pd(Ar)(X) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange amide_complex L2Pd(Ar)(NR'R'') ligand_exchange->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product reagents1 Ar-X reagents1->oxidative_addition reagents2 HNR'R'' + Base reagents2->ligand_exchange Purification_Selection start Crude Product is_solid Is the product a solid? start->is_solid impurities_polar Are impurities significantly different in polarity? is_solid->impurities_polar Yes column Perform Column Chromatography is_solid->column No (Oil/Liquid) crystallization Attempt Recrystallization impurities_polar->crystallization Yes impurities_polar->column No

References

5-Fluoropyrimidin-2-amine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a technical guide based on the general principles of pyrimidine chemistry and forced degradation studies of related compounds. Specific stability data and degradation pathways for 5-Fluoropyrimidin-2-amine are not extensively available in public literature. The provided experimental protocols and data are illustrative and intended to guide researchers in their own investigations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: What are the potential stability issues I should be aware of when working with this compound?

A2: Based on the structure of this compound, potential stability issues include susceptibility to:

  • Hydrolysis: The amino group and the pyrimidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The aromatic amine functionality can be prone to oxidation, potentially leading to colored degradation products.

  • Photodegradation: Exposure to UV or visible light may induce degradation.

  • Thermal Degradation: Elevated temperatures can lead to decomposition.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products have not been extensively reported, potential degradation pathways could lead to:

  • Hydrolysis products: Cleavage of the amino group to form a hydroxyl derivative. Ring-opening of the pyrimidine structure may also occur under harsh conditions.

  • Oxidation products: Formation of N-oxides or hydroxylated species on the pyrimidine ring.

  • Photodegradation products: Complex mixtures of smaller molecules resulting from ring cleavage and defluorination.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products.

Troubleshooting Guides

Problem: I am observing a change in the color of my solid this compound sample over time.

Potential Cause Troubleshooting Step
OxidationStore the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed.
Light ExposureStore the compound in an amber vial or a light-blocking container.

Problem: My HPLC analysis shows the appearance of new peaks in my this compound sample.

Potential Cause Troubleshooting Step
DegradationReview storage conditions. Ensure the sample is stored at the recommended temperature and protected from light and moisture.
ContaminationVerify the purity of the solvent used to dissolve the sample. Run a blank injection to check for system contamination.

Problem: I am seeing poor reproducibility in my experimental results using this compound.

Potential Cause Troubleshooting Step
Sample InstabilityPrepare solutions of this compound fresh before each experiment. If solutions must be stored, evaluate their stability over the intended storage duration.
Inconsistent Sample HandlingEnsure consistent sample handling procedures, including weighing, dissolution, and storage.

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only.

Stress Condition Duration Temperature % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl24 h60 °C12%Hydrolysis of amino group
0.1 M NaOH24 h60 °C8%Ring opening products
3% H₂O₂24 hRoom Temp18%N-oxide formation
Thermal (Solid)7 days80 °C< 5%Minor decomposition products
Photolytic (ICH Q1B)--15%Complex mixture

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at appropriate time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at appropriate time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 3: Forced Photolytic Degradation Study

  • Sample Preparation: Prepare a solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent. Also, place a sample of the solid compound in a transparent container.

  • Light Exposure: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control Samples: Keep parallel samples in the dark under the same temperature conditions to serve as controls.

  • Analysis: Analyze the exposed and control samples by a validated stability-indicating HPLC method.

Protocol 4: Forced Thermal Degradation Study

  • Solid State:

    • Place a known amount of solid this compound in a controlled temperature oven at 80 °C.

    • Withdraw samples at appropriate time points (e.g., 1, 3, 7 days).

    • Dissolve the samples in a suitable solvent for analysis.

  • Solution State:

    • Prepare a solution of this compound (e.g., 1 mg/mL).

    • Incubate the solution in a controlled temperature oven at 60 °C.

    • Withdraw aliquots at appropriate time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., new peaks in HPLC, color change) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Sample Handling (Solvent Purity, Freshness of Solution) start->check_handling improper_storage Improper Storage check_storage->improper_storage improper_handling Improper Handling check_handling->improper_handling correct_storage Implement Correct Storage (Cool, Dark, Dry, Sealed) improper_storage->correct_storage Yes reanalyze Re-analyze Sample improper_storage->reanalyze No correct_handling Implement Correct Handling (Use fresh solutions, high-purity solvents) improper_handling->correct_handling Yes improper_handling->reanalyze No correct_storage->reanalyze correct_handling->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Problem Solved further_investigation Further Investigation Needed (Forced Degradation Studies) reanalyze->further_investigation Problem Persists

Caption: Troubleshooting workflow for stability issues.

G cluster_workflow Experimental Workflow for Forced Degradation Studies start This compound (Drug Substance) stress_conditions Apply Stress Conditions start->stress_conditions hydrolysis Hydrolysis (Acid, Base, Neutral) stress_conditions->hydrolysis oxidation Oxidation (e.g., H₂O₂) stress_conditions->oxidation photolysis Photolysis (ICH Q1B) stress_conditions->photolysis thermal Thermal (Solid & Solution) stress_conditions->thermal sampling Collect Samples at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_evaluation Evaluate Data: - % Degradation - Identify Degradants analysis->data_evaluation report Report Findings data_evaluation->report

Caption: Workflow for forced degradation studies.

G cluster_pathway Potential Degradation Pathway of this compound parent This compound hydrolysis Hydrolysis (H⁺ or OH⁻) parent->hydrolysis Stress oxidation Oxidation ([O]) parent->oxidation Stress photolysis Photolysis (hν) parent->photolysis Stress hydrolysis_product 5-Fluoro-2-hydroxypyrimidine hydrolysis->hydrolysis_product Product oxidation_product This compound N-oxide oxidation->oxidation_product Product photolysis_products Ring Cleavage & Defluorination Products photolysis->photolysis_products Products further_degradation Further Degradation hydrolysis_product->further_degradation oxidation_product->further_degradation photolysis_products->further_degradation

Caption: Potential degradation pathways.

References

Technical Support Center: Purification of 5-Fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Fluoropyrimidin-2-amine. Our aim is to address common challenges encountered during the removal of impurities from this compound, ensuring high purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

Common impurities can arise from starting materials, byproducts of the synthesis reaction, or degradation products. Depending on the synthetic route, which often involves the condensation of a guanidine source with a β-ketoester or a similar precursor, potential impurities may include:

  • Unreacted starting materials: Such as guanidine salts and fluorinated ketoesters.

  • Isomeric byproducts: Positional isomers may form depending on the precursors and reaction conditions.

  • Over-alkylation or arylation products: If alkyl or aryl halides are used in subsequent steps.

  • Hydrolysis products: The amino and fluoro groups can be susceptible to hydrolysis under certain pH and temperature conditions.

  • Solvent-related impurities: Residual solvents from the reaction or initial purification steps.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the complexity of the impurity profile. A common mobile phase is a mixture of ethyl acetate and hexanes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and can be used for quantitative purity analysis (qNMR) with an internal standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of impurities.

Q3: Which purification techniques are most effective for this compound?

The most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample.

Issue 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Possible Cause: The solvent is not polar enough to dissolve the polar this compound.

  • Solution:

    • Select a more polar solvent. Good starting points for aminopyrimidines include ethanol, methanol, isopropanol, or acetonitrile.

    • Use a solvent mixture. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., methanol) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble, e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast. Impurities can also lower the melting point of the mixture, leading to oiling out.

  • Solution:

    • Reheat and add more solvent: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool more slowly.

    • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

    • Scratch the flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.

    • Use a seed crystal: If a small amount of pure, crystalline product is available, adding a tiny crystal to the cooled solution can induce crystallization.

Issue 3: Low recovery of crystals after filtration.

  • Possible Cause: Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound may also be significantly soluble in the cold solvent.

  • Solution:

    • Reduce the volume of the mother liquor: Concentrate the filtrate by evaporation and cool it again to recover more crystals.

    • Cool the solution to a lower temperature: Place the flask in an ice bath or refrigerator for a longer period to maximize crystal precipitation.

    • Re-evaluate the solvent choice: Select a solvent in which the compound has a steeper solubility curve (i.e., much higher solubility at high temperature and very low solubility at low temperature).

Column Chromatography

Column chromatography is ideal for separating compounds with different polarities from a mixture.

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen mobile phase (eluent) does not provide sufficient resolution. The stationary phase may not be appropriate for the basic nature of the aminopyrimidine.

  • Solution:

    • Optimize the mobile phase: Use TLC to screen different solvent systems. For normal-phase chromatography on silica gel, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point.

    • Use a modified stationary phase: For basic compounds like this compound, standard silica gel can lead to peak tailing due to strong interactions. Consider using an amino-functionalized silica gel column, which can improve peak shape and separation.[1]

    • Add a modifier to the mobile phase: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to neutralize acidic sites on the silica gel and reduce peak tailing.[1]

Issue 2: The compound streaks or shows significant tailing on the column.

  • Possible Cause: Strong interaction between the basic amine and acidic silanol groups on the silica gel stationary phase. The sample may have been overloaded on the column.

  • Solution:

    • Use an amino-functionalized silica gel column: This is often the most effective solution for purifying basic amines.[1]

    • Add a basic modifier: As mentioned above, adding triethylamine or another amine to the mobile phase can significantly improve peak shape.

    • Reduce the sample load: Overloading the column can lead to poor separation and peak tailing. Use an appropriate amount of sample for the column size.

    • Consider reversed-phase chromatography: If normal-phase chromatography is problematic, reversed-phase HPLC with a C18 column and an aqueous/organic mobile phase (e.g., water/acetonitrile with formic acid) can be an effective alternative.

Experimental Protocols

Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Parameter Typical Value
Starting Purity85-95%
Final Purity >99%
Yield 70-90%
Column Chromatography of this compound

This protocol describes a general procedure for the purification of this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (standard or amino-functionalized)

  • Mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol with 0.5% triethylamine)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the chromatography column. Allow the silica gel to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Parameter Typical Value
Starting Purity70-85%
Final Purity >98%
Yield 60-80%

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result crude Crude this compound solvent Select Recrystallization Solvent crude->solvent Test Solubility dissolve Dissolve in Minimum Hot Solvent solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble Impurities cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: A typical workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_process Process cluster_result Result crude Crude this compound tlc TLC Analysis for Solvent System crude->tlc pack_column Pack Chromatography Column tlc->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: A standard workflow for the purification of this compound using column chromatography.

References

Challenges in the scale-up of 5-Fluoropyrimidin-2-amine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 5-Fluoropyrimidin-2-amine production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: Common synthetic strategies for producing this compound and related fluorinated pyrimidines on a larger scale often involve multi-step processes. One approach is the cyclocondensation reaction between a β-fluoroenolate salt and amidine hydrochlorides, which can provide good yields under mild conditions.[1] Another potential route, by analogy to similar compounds, could involve the transformation of a pre-existing pyrimidine ring, for instance, through amination of a suitable precursor like a halogenated pyrimidine.[2][3]

Q2: What are the critical safety precautions to consider during the production of this compound?

A2: this compound and its intermediates can be hazardous. It is crucial to handle all chemicals in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4] The compound is harmful if swallowed and can cause skin and serious eye irritation.[5] Ensure that non-sparking tools are used to prevent fire from electrostatic discharge.[4]

Q3: How can I purify the final this compound product effectively on a larger scale?

A3: Purification of the final product at scale often involves crystallization, filtration, and washing. Recrystallization from a suitable solvent system is a common method to achieve high purity. The choice of solvent will depend on the solubility profile of this compound and its impurities. Filtration techniques such as membrane filtration can be employed to remove particulate matter.[6][7] It is also important to ensure that any residual solvents and reagents are removed, which can be verified by analytical techniques like HPLC and GC.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature or time. 3. Poor quality of starting materials or reagents. 4. Formation of side products.1. Monitor the reaction progress using techniques like TLC, HPLC, or GC to ensure completion. 2. Optimize the reaction temperature and time based on small-scale experiments before scaling up. 3. Ensure the purity of all starting materials and reagents. Use anhydrous solvents if the reaction is moisture-sensitive. 4. Identify the side products using analytical methods (e.g., LC-MS) to understand the side reactions and adjust reaction conditions to minimize them.[1]
Impure Product 1. Inefficient purification. 2. Presence of unreacted starting materials. 3. Co-precipitation of byproducts.1. Optimize the recrystallization solvent and procedure. Consider using a multi-step purification process if necessary. 2. Ensure the reaction goes to completion. An extra equivalent of one of the reagents might be necessary. 3. Adjust the pH or solvent composition during workup to prevent the precipitation of unwanted byproducts.
Difficulty in Product Isolation 1. The product is an oil or amorphous solid. 2. High solubility of the product in the reaction mixture.1. Attempt to induce crystallization by seeding with a small crystal of the pure product, or by performing a thorough solvent screen to find a suitable crystallization solvent. 2. If the product is highly soluble, consider extraction into a different solvent followed by evaporation. Anti-solvent precipitation can also be an effective technique.
Scale-up Issues (e.g., exotherms, mixing problems) 1. Inadequate heat transfer in larger reactors. 2. Inefficient mixing leading to localized concentration gradients.1. Ensure the reactor has adequate cooling capacity. For highly exothermic reactions, consider a semi-batch process where one reagent is added gradually. 2. Use appropriate agitation and reactor geometry to ensure efficient mixing at scale.[8]

Experimental Protocols

Synthesis of this compound via Cyclocondensation

This protocol is based on a general method for the synthesis of fluorinated pyrimidines.[1]

Materials:

  • Potassium (Z)-2-cyano-2-fluoroethenolate

  • Guanidine hydrochloride

  • Anhydrous solvent (e.g., Methanol)

Procedure:

  • In a suitable reactor, dissolve potassium (Z)-2-cyano-2-fluoroethenolate in the anhydrous solvent under an inert atmosphere.

  • Add guanidine hydrochloride to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2-Alkyl- and 2-Aryl-Substituted 5-Fluoro-4-aminopyrimidines[1]

EntryR-group of AmidineYield (%)
1H85
2Methyl93
3Cyclopropyl81
4tert-Butyl88

Note: This table is an example based on the synthesis of related compounds and illustrates the type of data that should be collected during process development.

Visualizations

Synthesis_Pathway Potassium (Z)-2-cyano-2-fluoroethenolate Potassium (Z)-2-cyano-2-fluoroethenolate Reaction_Vessel Cyclocondensation Potassium (Z)-2-cyano-2-fluoroethenolate->Reaction_Vessel Guanidine Hydrochloride Guanidine Hydrochloride Guanidine Hydrochloride->Reaction_Vessel Crude_Product Crude_Product Reaction_Vessel->Crude_Product Purification Purification Crude_Product->Purification This compound This compound Purification->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Reaction Complete? start->check_reaction optimize_conditions Optimize Time/Temp check_reaction->optimize_conditions No check_reagents Reagent Quality OK? check_reaction->check_reagents Yes optimize_conditions->check_reaction purify_reagents Purify/Replace Reagents check_reagents->purify_reagents No analyze_byproducts Analyze Byproducts (LC-MS) check_reagents->analyze_byproducts Yes purify_reagents->check_reagents adjust_conditions Adjust Conditions to Minimize Side Reactions analyze_byproducts->adjust_conditions check_purification Purification Effective? adjust_conditions->check_purification optimize_purification Optimize Crystallization/Chromatography check_purification->optimize_purification No final_product Pure Product check_purification->final_product Yes optimize_purification->check_purification

Caption: Troubleshooting workflow for production issues.

References

Side reactions of 5-Fluoropyrimidin-2-amine with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoropyrimidin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during its use with nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophilic attack sites on this compound?

The primary site of nucleophilic attack for alkylating and acylating agents is the exocyclic amino group (-NH2), which is the most nucleophilic position. However, under certain conditions, reaction at the ring nitrogens (N1 or N3) can occur, although this is generally less favorable. For nucleophilic aromatic substitution (SNAr), the fluorine atom at the C5 position is the target for displacement by strong nucleophiles under forcing conditions.

Q2: Can this compound undergo self-reaction or dimerization?

While not a common occurrence under standard synthetic conditions, self-condensation or dimerization is a potential side reaction at elevated temperatures or in the presence of certain catalysts. This can lead to the formation of complex mixtures and a reduction in the yield of the desired product.

Q3: Is this compound stable in all common organic solvents?

This compound is generally stable in many common aprotic solvents like THF, DCM, and acetonitrile at room temperature. However, at elevated temperatures, it may react with nucleophilic solvents. For instance, in alcohols like methanol or ethanol, there is a possibility of forming the corresponding 5-alkoxypyrimidin-2-amine as a minor byproduct. Instability and degradation have also been observed for similar halogenated pyrimidines in solvents like DMF and DMSO at high temperatures.

Q4: Can the fluorine atom be displaced by nucleophiles?

Displacement of the fluorine atom at the C5 position via nucleophilic aromatic substitution (SNAr) is possible but typically requires strong nucleophiles and potentially harsh reaction conditions (e.g., high temperatures, strong bases). The electron-donating nature of the 2-amino group makes this substitution less facile than in pyrimidines bearing electron-withdrawing groups.

Troubleshooting Guide

Issue 1: Formation of Multiple Products in N-Alkylation Reactions

Question: I am trying to perform a mono-alkylation on the amino group of this compound with an alkyl halide, but I am observing multiple products, including a di-alkylated species and unreacted starting material. How can I improve the selectivity for mono-alkylation?

Answer:

Over-alkylation is a common side reaction when reacting primary amines with alkylating agents, as the mono-alkylated product can be more nucleophilic than the starting amine.

Troubleshooting Steps:

  • Control Stoichiometry: Use a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can help minimize the formation of the di-alkylated product.

  • Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of the second alkylation.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to deprotonate the resulting ammonium salt without competing in the alkylation.

  • Protecting Groups: For more complex syntheses, consider protecting the amino group (e.g., as a carbamate or amide), performing the desired reaction on another part of the molecule, and then deprotecting the amine.

Issue 2: Hydrolysis of the Fluoro-Substituent

Question: During my reaction, which is run in the presence of a strong aqueous base, I have identified a byproduct that appears to be 5-Hydroxypyrimidin-2-amine. What is causing this and how can I prevent it?

Answer:

The C-F bond on the pyrimidine ring can be susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis. This is more likely to occur under harsh conditions such as high temperatures and high concentrations of a strong base.

Troubleshooting Steps:

  • Anhydrous Conditions: If possible, switch to anhydrous conditions and use a non-hydroxide base (e.g., sodium hydride, potassium tert-butoxide) in an aprotic solvent.

  • Weaker Base: If an aqueous base is necessary, consider using a weaker base (e.g., potassium carbonate) to minimize the concentration of hydroxide ions.

  • Lower Temperature: Reduce the reaction temperature to decrease the rate of the hydrolysis side reaction.

  • Shorter Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material to the harsh conditions once the desired transformation is complete.

Issue 3: Low Yield and Complex Byproducts in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but I am getting a low yield of the desired product along with several byproducts. What are the likely side reactions and how can I optimize the reaction?

Answer:

Palladium-catalyzed cross-coupling reactions can be accompanied by several side reactions, including hydrodehalogenation of the aryl halide, homocoupling of the starting materials, and decomposition of the catalyst.

Troubleshooting Steps:

  • Ligand and Catalyst Screening: The choice of palladium precursor and ligand is crucial. For C-N bond formation, ligands such as BINAP, Xantphos, or Buchwald's biaryl phosphine ligands are often effective. It is recommended to screen a variety of ligands to find the optimal one for your specific substrates.

  • Base Selection: The choice of base is critical. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The strength and solubility of the base can significantly impact the reaction outcome.

  • Solvent Choice: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.

  • Temperature Control: The optimal temperature should be determined empirically. Too high a temperature can lead to catalyst decomposition and side reactions, while too low a temperature may result in a sluggish reaction.

  • Inert Atmosphere: It is imperative to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and the phosphine ligands.

Quantitative Data Summary

Side ReactionNucleophile/ReagentConditionsTypical Side Product Yield
Di-alkylation Alkyl HalideExcess alkyl halide, high temperature5-20%
Hydrolysis Hydroxide (e.g., NaOH)Aqueous, > 80°C10-30%
Alkoxylation Alcohol (Solvent)High temperature (> 100°C)< 5%
Hydrodehalogenation Aryl Halide (in Pd coupling)Suboptimal catalyst/ligand5-15%

Note: The yields are approximate and can vary significantly based on the specific reactants and reaction conditions.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation

This protocol aims to minimize the di-alkylation side product.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (2.0 equivalents) and a suitable anhydrous solvent (e.g., THF or acetonitrile).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 equivalents).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Alkylating Agent Addition: Dissolve the alkyl halide (1.0 equivalent) in a small amount of the same anhydrous solvent and add it dropwise to the cooled reaction mixture over 30-60 minutes using a syringe pump.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Minimizing Hydrolysis in a Base-Mediated Reaction

This protocol is designed for reactions requiring a base where the fluoro group is sensitive to hydrolysis.

  • Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 equivalent) and the other reactant in an anhydrous aprotic solvent (e.g., THF, dioxane).

  • Base Addition: Use a non-hydroxide base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or potassium tert-butoxide (KOtBu, 1.2 equivalents). Add the base portion-wise at 0°C.

  • Reaction: Stir the reaction at the desired temperature (preferably not exceeding 60-70°C if possible) and monitor its progress.

  • Quenching: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Proceed with a standard aqueous workup and purification as described in Protocol 1.

Visualizations

Side_Reaction_Pathways cluster_alkylation N-Alkylation cluster_hydrolysis Hydrolysis cluster_solvent Reaction with Solvent This compound This compound Mono-alkylated Product Mono-alkylated Product This compound->Mono-alkylated Product Alkyl Halide 5-Hydroxypyrimidin-2-amine 5-Hydroxypyrimidin-2-amine This compound->5-Hydroxypyrimidin-2-amine H2O / Strong Base 5-Alkoxypyrimidin-2-amine 5-Alkoxypyrimidin-2-amine This compound->5-Alkoxypyrimidin-2-amine Alcohol / Heat Nucleophile Nucleophile Di-alkylated Product Di-alkylated Product Mono-alkylated Product->Di-alkylated Product Further Alkylation

Caption: Common side reaction pathways of this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Problem: Undesired Side Products identify Identify Side Product(s) (e.g., via LC-MS, NMR) start->identify stoichiometry Adjust Stoichiometry identify->stoichiometry Over-reaction temperature Lower Reaction Temperature identify->temperature Multiple Products conditions Change Solvent/Base identify->conditions Solvent/Base Adducts purification Optimize Purification stoichiometry->purification temperature->purification conditions->purification end Desired Product Isolated purification->end Problem Solved

Caption: A general workflow for troubleshooting side reactions.

Preventing polymerization during 5-Fluoropyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of dark, insoluble material in my reaction mixture. Could this be a polymer?

A1: The formation of dark, insoluble materials can be an indication of polymerization or decomposition. Aromatic amines, especially under oxidative conditions or at elevated temperatures, can be susceptible to polymerization. While specific data on 5-Fluoropyrimidin-2-amine is limited, this is a common issue with many heterocyclic amines. To mitigate this, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Careful control of the reaction temperature is also crucial, as excessive heat can promote side reactions.[1][2]

Q2: My reaction is resulting in a low yield of the desired 2-amino-5-fluoropyrimidine. What are the likely causes and how can I improve it?

A2: Low yields in amination reactions of fluoropyrimidines can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. A systematic optimization of these parameters may be necessary. For instance, some amination reactions require elevated temperatures to proceed at a reasonable rate.[3]

  • Side Reactions: Besides polymerization, other side reactions such as hydrolysis of the starting material or product, or the formation of regioisomers, can reduce the yield of the desired product.

  • Purification Losses: The purification process itself can lead to a loss of product. Ensure that your extraction and chromatography conditions are optimized for your target molecule.

Q3: What are some common side reactions to be aware of during the synthesis of fluorinated aminopyrimidines?

A3: Besides polymerization, other potential side reactions include:

  • Hydrolysis: If water is present in the reaction mixture, fluorinated pyrimidines can undergo hydrolysis, replacing the fluorine atom with a hydroxyl group. It is crucial to use anhydrous solvents and reagents.

  • Over-amination: In cases where di- or tri-halogenated pyrimidines are used as starting materials, multiple amino groups may be introduced. Controlling the stoichiometry of the amine nucleophile is important to achieve selective mono-amination.

  • Ring Opening: Under harsh basic or acidic conditions, the pyrimidine ring can be susceptible to ring-opening reactions.

  • Defluorination: Although less common, under certain reductive conditions, the fluorine atom might be removed.[4]

Q4: How can I effectively purify my this compound product from potential byproducts?

A4: Purification of fluorinated amines can often be achieved through standard techniques:

  • Acid-Base Extraction: As an amine, the product can be protonated with an acid and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent can be a highly effective purification method.

Troubleshooting Guide

The following table summarizes potential issues, their likely causes, and recommended solutions for challenges encountered during the synthesis of fluorinated aminopyrimidines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive starting materialsVerify the purity and identity of starting materials using appropriate analytical techniques (NMR, MS).
Incorrect reaction temperatureOptimize the reaction temperature. Some reactions may require heating to overcome the activation energy.[1][2]
Poor choice of solventScreen different anhydrous solvents to find one that provides good solubility for all reactants and is compatible with the reaction conditions.
Formation of Dark, Tarry Substance (Potential Polymerization) Presence of oxygenEnsure the reaction is carried out under a strict inert atmosphere (Nitrogen or Argon).
High reaction temperatureLower the reaction temperature and monitor for improvement. A temperature screen is recommended.
Presence of radical initiatorsEnsure all reagents and solvents are free from peroxides or other potential radical initiators.
Presence of Multiple Products in TLC/LC-MS Formation of regioisomersIf applicable to your specific synthesis route, consider using protecting groups to direct the reaction to the desired position.
Over-aminationCarefully control the stoichiometry of the aminating agent. A slow, dropwise addition may be beneficial.
Decomposition of starting material or productReduce the reaction temperature or time. Check the stability of your compounds under the reaction conditions.
Difficult Purification Product co-elutes with impuritiesExperiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina).
Product is an oil and difficult to handleAttempt to form a salt (e.g., hydrochloride) which may be a crystalline solid and easier to purify.

Experimental Protocols

While a specific protocol for preventing polymerization in this compound synthesis is not available, the following detailed protocol for the synthesis of the structurally related compound, 2-amino-5-fluoropyridine, highlights key steps where careful control can minimize side reactions. This synthesis proceeds via a multi-step sequence starting from 2-aminopyridine.[5]

Synthesis of 2-Amino-5-fluoropyridine[5]

This synthesis involves several steps, including nitration, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction to introduce the fluorine, and finally, hydrolysis. The conditions for each step are optimized to maximize yield and purity.

Optimized Reaction Conditions:

Step Temperature Time Molar Yield
Nitrification45°C2 h41%
Amino AcetylationReflux1 h96.3%
Reduction of Nitro GroupReflux1 h90%
Diazotization-5 to 0°C2 h81.4%
Schiemann Reaction130°C0.5 h51.6% (for two steps)
Hydrolysis of Acetyl GroupReflux2.5 h

Note: The yield for the Schiemann reaction and subsequent hydrolysis are reported together.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in amination reactions.

Troubleshooting_Workflow Start Low Yield or Impurity Formation Check_Purity Verify Starting Material Purity Start->Check_Purity Inert_Atmosphere Ensure Inert Atmosphere Check_Purity->Inert_Atmosphere Purity OK Optimize_Temp Optimize Reaction Temperature Inert_Atmosphere->Optimize_Temp Atmosphere is Inert Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent No Improvement Success Improved Yield and Purity Optimize_Temp->Success Improvement Optimize_Base Optimize Base/Catalyst Optimize_Solvent->Optimize_Base No Improvement Optimize_Solvent->Success Improvement Purification Optimize Purification Method Optimize_Base->Purification Minor Improvement Optimize_Base->Success Improvement Purification->Success Optimized Problem Problem Step Troubleshooting Step Outcome Successful Outcome

Caption: A logical workflow for troubleshooting low yields and impurities.

Synthetic Pathway of 2-Amino-5-fluoropyridine

This diagram outlines the multi-step synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine, a common precursor.

Synthesis_Pathway cluster_0 Synthesis of 2-Amino-5-fluoropyridine A 2-Aminopyridine B 2-Nitraminopyridine A->B Nitration C 2-Amino-5-nitropyridine B->C Rearrangement D 2-Acetamido-5-nitropyridine C->D Acetylation E 2-Acetamido-5-aminopyridine D->E Reduction F Diazonium Salt E->F Diazotization G 2-Acetamido-5-fluoropyridine F->G Schiemann Reaction H 2-Amino-5-fluoropyridine G->H Hydrolysis

Caption: Synthetic route to 2-amino-5-fluoropyridine from 2-aminopyridine.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Fluoropyrimidin-2-amine and 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the structural core of numerous biologically active molecules. This guide provides a detailed comparison of the biological activities of two such fundamental pyrimidine derivatives: 5-Fluoropyrimidin-2-amine and 2-aminopyrimidine. While both compounds share a common 2-aminopyrimidine core, the presence of a fluorine atom at the C5 position in this compound can significantly influence its biological profile. This comparison draws upon available experimental data to highlight their differences in anticancer and enzyme inhibitory activities.

Overview of Biological Activities

2-Aminopyrimidine serves as a versatile building block for the synthesis of a wide array of derivatives with diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][3][4][5] The parent 2-aminopyrimidine itself, however, is generally considered to possess weak biological activity. For instance, one study found that 2-aminopyrimidine showed no noteworthy biofilm inhibition activity at a concentration of 200 µM.[6] Its primary significance lies in being a foundational scaffold for the development of more potent and selective drug candidates.

On the other hand, the introduction of a fluorine atom to the pyrimidine ring, as in This compound , is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and overall biological activity. Fluorinated pyrimidines, such as the widely used anticancer drug 5-fluorouracil (5-FU), are known to act as potent inhibitors of thymidylate synthase, a crucial enzyme in DNA synthesis.[7][8][9][10] While specific biological data for this compound is less abundant in publicly available literature, its structural similarity to other fluoropyrimidines suggests potential activity in similar biological pathways.[11]

Comparative Quantitative Data

Direct comparative studies of the biological activities of this compound and 2-aminopyrimidine are scarce. However, by collating data from various studies on their derivatives and related compounds, a comparative picture can be formed. The following tables summarize the inhibitory concentrations (IC50) of various derivatives of 2-aminopyrimidine against different cancer cell lines and enzymes. Due to the limited availability of specific data for the parent compounds, this data on derivatives provides insight into the potential of each scaffold.

Table 1: Anticancer Activity of 2-Aminopyrimidine Derivatives (IC50 in µM)

Derivative TypeCancer Cell LineIC50 (µM)Reference
2-ThiopyrimidineSW480 (Colon Cancer)11.08[3]
Aminopyrimidine-2,4-dioneMDA-MB-231 (Breast Cancer)0.78[12]
Aminopyrimidine-2,4-dioneHT-29 (Colon Cancer)0.76[12]
Aminopyrimidine-2,4-dioneU-937 (Lymphoma)0.95[12]
2-Amino-4-chloro-pyrimidineHCT116 (Colon Cancer)89.24[13]
2-Amino-4-chloro-pyrimidineMCF7 (Breast Cancer)89.37[13]

Table 2: Enzyme Inhibitory Activity of 2-Aminopyrimidine Derivatives

Derivative TypeTarget EnzymeIC50 (µM)Reference
AminopyrimidinoneCasein Kinase 2 (CK2)1.1[14]
2-Aminopyrimidineβ-Glucuronidase2.8[2][5]
Aminopyrimidine-2,4-dioneBRD40.029[12]
Aminopyrimidine-2,4-dionePLK10.094[12]
2-AminopyrimidineWnt Signaling Pathway~10[15]
2-Aminopyrimidine CarbamateLck (Lymphocyte-specific protein tyrosine kinase)-[11]

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are mediated through their interaction with various cellular signaling pathways.

2-Aminopyrimidine Derivatives

Derivatives of 2-aminopyrimidine have been shown to modulate several key signaling pathways implicated in cancer and other diseases:

  • Wnt Signaling Pathway: Certain 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway, which is often dysregulated in cancer.[15] Inhibition of this pathway can lead to decreased cell proliferation and tumor growth.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation Axin_APC Axin/APC Complex Axin_APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Aminopyrimidine 2-Aminopyrimidine Derivatives Aminopyrimidine->Wnt Inhibition

Caption: Inhibition of the Wnt signaling pathway by 2-aminopyrimidine derivatives.

  • Kinase Inhibition: The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors.[16] These compounds can target a variety of kinases involved in cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinases (CDKs), Polo-like Kinases (PLKs), and Bromodomain-containing protein 4 (BRD4).[12][14]

This compound and Fluoropyrimidines

The primary mechanism of action for fluoropyrimidines like 5-fluorouracil involves the inhibition of thymidylate synthase (TS) .[7][8][9][10] This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By inhibiting TS, these compounds lead to a depletion of thymidine, which in turn disrupts DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells. It is plausible that this compound could act through a similar mechanism.

Thymidylate_Synthase_Inhibition dUMP dUMP TS Thymidylate Synthase dUMP->TS MTHF 5,10-Methylene- tetrahydrofolate MTHF->TS dTMP dTMP TS->dTMP DHF Dihydrofolate TS->DHF DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Fluoropyrimidine 5-Fluoropyrimidine Metabolites (e.g., FdUMP) Fluoropyrimidine->TS Inhibition

Caption: Mechanism of thymidylate synthase inhibition by fluoropyrimidines.

Experimental Protocols

The biological activities of these compounds are typically evaluated using a variety of in vitro assays.

Cytotoxicity Assays (e.g., MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., this compound or 2-aminopyrimidine) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[13]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Add Serial Dilutions of Test Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate and Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Caption: General workflow for an MTT cytotoxicity assay.

Enzyme Inhibition Assays

The ability of a compound to inhibit a specific enzyme is a key measure of its biological activity.

  • Assay Setup: A reaction mixture is prepared containing the purified enzyme, a suitable buffer, and the test compound at various concentrations.

  • Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a short period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the enzyme's substrate.

  • Detection: The progress of the reaction is monitored over time by measuring the formation of a product or the depletion of a substrate. This can be done using various methods, such as spectrophotometry, fluorometry, or luminometry, depending on the specific enzyme and substrate.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the reaction rate against the inhibitor concentration.

Conclusion

Both this compound and 2-aminopyrimidine are important scaffolds in medicinal chemistry. While 2-aminopyrimidine serves as a foundational structure for a vast number of biologically active derivatives targeting a wide range of cellular processes, its inherent activity appears to be low. The introduction of a fluorine atom in this compound suggests a potential for more potent biological activity, particularly as an inhibitor of key enzymes in nucleotide metabolism, such as thymidylate synthase, a mechanism shared with the established anticancer drug 5-fluorouracil.

Further direct comparative studies are necessary to fully elucidate the differences in their biological profiles. However, based on the extensive research into their respective derivative classes, it is evident that both scaffolds hold significant promise for the development of novel therapeutic agents. Future research should focus on obtaining specific quantitative data for the parent compounds to provide a clearer and more direct comparison of their biological activities.

References

Comparative Reactivity Analysis: 5-Fluoropyrimidin-2-amine vs. 5-Chloropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is a critical determinant in the successful and efficient execution of synthetic routes in drug discovery and development. Halogenated pyrimidines are a cornerstone of medicinal chemistry, offering versatile handles for a variety of chemical transformations. This guide provides a comprehensive comparison of the reactivity of two key building blocks: 5-fluoropyrimidin-2-amine and 5-chloropyrimidin-2-amine. The analysis focuses on three indispensable reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination, providing a theoretical framework and practical experimental protocols to inform synthetic strategy.

Theoretical Underpinnings of Reactivity

The reactivity of 5-fluoro- and 5-chloropyrimidin-2-amine is primarily dictated by the nature of the halogen substituent and the electronic properties of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which reduces the electron density of the ring and makes it susceptible to nucleophilic attack.

For Nucleophilic Aromatic Substitution (SNAr) , the reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile. Fluorine, being the most electronegative halogen, is a superior leaving group in SNAr reactions. This is because it strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the developing negative charge in the Meisenheimer intermediate. Consequently, this compound is expected to be significantly more reactive in SNAr reactions than its chloro-analogue.

In contrast, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination , the key initial step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The C-Cl bond is weaker and more polarizable than the C-F bond, making it more susceptible to oxidative addition. Therefore, 5-chloropyrimidin-2-amine is anticipated to be the more reactive partner in these transformations, generally requiring milder reaction conditions and lower catalyst loadings.

Comparative Reactivity Summary

Reaction TypeThis compound5-Chloropyrimidin-2-aminePredicted Reactivity Order
Nucleophilic Aromatic Substitution (SNAr)Higher Reactivity/YieldLower Reactivity/YieldThis compound > 5-Chloropyrimidin-2-amine
Suzuki-Miyaura CouplingLower Reactivity/YieldHigher Reactivity/Yield5-Chloropyrimidin-2-amine > this compound
Buchwald-Hartwig AminationLower Reactivity/YieldHigher Reactivity/Yield5-Chloropyrimidin-2-amine > this compound

Experimental Protocols

The following are generalized, yet detailed, protocols that can serve as a starting point for the experimental comparison of this compound and 5-chloropyrimidin-2-amine.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine

This protocol describes a general procedure for the reaction of the halopyrimidine with a generic secondary amine, such as morpholine.

Materials:

  • This compound or 5-Chloropyrimidin-2-amine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add the 5-halopyrimidin-2-amine (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMF (5 mL).

  • Add morpholine (1.2 mmol) to the stirred suspension.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling with an arylboronic acid.

Materials:

  • This compound or 5-Chloropyrimidin-2-amine (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 mixture)

  • Standard Schlenk flask and inert atmosphere setup

Procedure:

  • In a Schlenk flask, combine the 5-halopyrimidin-2-amine (1.0 mmol), arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water mixture (5 mL).

  • Heat the reaction mixture to 90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed C-N bond formation with a primary amine.

Materials:

  • This compound or 5-Chloropyrimidin-2-amine (1.0 equiv)

  • Primary amine (e.g., Benzylamine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard Schlenk flask and inert atmosphere setup

Procedure:

  • In a Schlenk flask, combine Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) and purge with argon.

  • Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature.

  • To this catalyst mixture, add the 5-halopyrimidin-2-amine (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Logic

To further elucidate the concepts discussed, the following diagrams illustrate the generalized workflow for SNAr reactions and the logical comparison of the predicted reactivities.

sn_ar_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Halopyrimidine 5-Halo-pyrimidin-2-amine ReactionVessel Combine in Solvent (DMF) Heat (e.g., 100°C) Halopyrimidine->ReactionVessel Nucleophile Nucleophile (e.g., Amine) Nucleophile->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Quench Quench with Water ReactionVessel->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent Quench->Extract Purify Purify (Chromatography) Extract->Purify FinalProduct FinalProduct Purify->FinalProduct Final Product

Caption: Generalized experimental workflow for SNAr reactions.

reactivity_comparison F_SNAr SNAr (High Reactivity) F_Suzuki Suzuki (Low Reactivity) Cl_SNAr SNAr (Low Reactivity) exp1 Reason: Stronger C-F bond polarization and better stabilization of Meisenheimer complex. F_BH Buchwald-Hartwig (Low Reactivity) Cl_Suzuki Suzuki (High Reactivity) Cl_BH Buchwald-Hartwig (High Reactivity) exp2 Reason: Weaker C-Cl bond facilitates oxidative addition by Pd(0).

Caption: Logical comparison of predicted chemical reactivity.

The Ascendancy of 5-Fluoropyrimidin-2-amine Derivatives as Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a paramount objective for researchers and drug development professionals. Among the promising scaffolds, 5-Fluoropyrimidin-2-amine derivatives have emerged as a versatile class of compounds demonstrating significant efficacy against a range of therapeutically relevant kinases. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to aid in the evaluation of their potential as next-generation anticancer agents.

Comparative Efficacy Against Key Kinase Targets

The inhibitory activity of this compound derivatives has been evaluated against several critical kinases implicated in cancer progression. The following tables summarize the quantitative data, offering a clear comparison of their potency.

FLT3 and CHK1 Inhibition

A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), both crucial targets in acute myeloid leukemia (AML).

CompoundFLT3-D835Y IC50 (nM)CHK1 IC50 (nM)MV4-11 (AML cell line) IC50 (nM)Reference
30 2.30.9<4[1]
32 3.11.2<4[1]
Quizartinib (Control) ---[1]

Notably, compounds 30 and 32 demonstrated potent antiproliferative activity against the MV4-11 cell line and showed superior activity against various FLT3 mutant BaF3 cell lines compared to the established inhibitor Quizartinib.[1]

TYK2 Inhibition

Indole-based analogs featuring a 5-fluoropyrimidine moiety have been investigated as selective inhibitors of Tyrosine Kinase 2 (TYK2), a key player in inflammatory and autoimmune diseases.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
Analog 1 Data not specifiedData not specifiedData not specifiedData not specified[2]
Analog 2 Data not specifiedData not specifiedData not specifiedData not specified[2]

Detailed quantitative data for specific analogs were not available in the provided search results, but the study highlights the potential for high selectivity for TYK2 over other JAK family members.[2]

PLK4 Inhibition

Novel pyrimidin-2-amine derivatives have been designed as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, which is often overexpressed in various cancers.

CompoundPLK4 IC50 (µM)Antiproliferative Activity (Breast Cancer Cells)Reference
8h 0.0067Excellent[3]
3r 0.0174-[3]

Compound 8h not only displayed high inhibitory activity against PLK4 but also exhibited favorable drug-like properties, including good plasma and liver microsomal stability.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols typically employed in the evaluation of these kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Reagents and Materials : Purified recombinant kinase, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • The kinase, substrate, and test compound are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent and a luminometer or spectrophotometer.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

  • Cell Culture : Cancer cell lines (e.g., MV4-11, MCF-7) are cultured in appropriate media and conditions.

  • Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivatives or control drugs.

  • Incubation : The treated cells are incubated for a specified period (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate key concepts.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Proliferation Proliferation STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CHK1 CHK1 CellCycleArrest CellCycleArrest CHK1->CellCycleArrest This compound This compound This compound->FLT3 Inhibits This compound->CHK1 Inhibits

Caption: FLT3 and CHK1 signaling pathways inhibited by this compound derivatives.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of This compound Derivatives Start->Compound_Synthesis In_Vitro_Assay In Vitro Kinase Inhibition Assay (IC50) Compound_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell Viability Assay (IC50) (e.g., MTT) In_Vitro_Assay->Cell_Based_Assay Lead_Identification Identification of Lead Compounds Cell_Based_Assay->Lead_Identification In_Vivo_Studies In Vivo Animal Models Lead_Identification->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: General experimental workflow for evaluating novel kinase inhibitors.

References

Validating the Structure of 5-Fluoropyrimidin-2-amine using ¹⁹F NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Among its variants, ¹⁹F NMR has emerged as a powerful technique, particularly in the analysis of fluorinated compounds which are increasingly prevalent in pharmaceuticals and agrochemicals. The fluorine-19 nucleus boasts high natural abundance (100%) and a large magnetogyric ratio, leading to high sensitivity and sharp signals, making it an ideal probe for structural and environmental studies.[1][2] This guide provides a comparative analysis for the validation of the 5-Fluoropyrimidin-2-amine structure, leveraging the characteristic chemical shift of the fluorine atom in the pyrimidine ring.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment surrounding the fluorine nucleus.[1][3] Electron-withdrawing groups cause a downfield shift (to higher ppm values), while electron-donating groups lead to an upfield shift (to lower ppm values).[1] In the context of this compound, the fluorine atom is attached to an aromatic pyrimidine ring, which is substituted with an electron-donating amine group. This substitution pattern influences the electron density at the C-F bond and, consequently, its ¹⁹F chemical shift.

To validate the structure of this compound, its experimentally observed ¹⁹F NMR chemical shift can be compared against known values for structurally related fluoropyrimidine and fluoropyridine derivatives. The following table summarizes typical ¹⁹F NMR chemical shifts for relevant compounds, referenced to CFCl₃ (0 ppm).

CompoundFunctional GroupsTypical ¹⁹F Chemical Shift (ppm)
This compound Fluoro, Pyrimidine, Amine~ -160 to -170 (Expected)
5-FluorouracilFluoro, Pyrimidine, CarbonylVariable, metabolite dependent
2-FluoropyridineFluoro, Pyridine~ -69
3-FluoropyridineFluoro, Pyridine~ -126
4-FluoropyridineFluoro, Pyridine~ -119
FluorobenzeneFluoro, Benzene~ -113.5
HexafluorobenzeneFluoro, Benzene~ -164.9

Note: The expected chemical shift for this compound is an estimate based on the electronic effects of the pyrimidine ring and the amine substituent. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹⁹F NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible ¹⁹F NMR data. The following outlines a general procedure for the analysis of small molecules like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.

  • Add a small amount of an internal standard with a known ¹⁹F chemical shift if precise referencing is required. Common standards include CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm).[4] However, for routine structural validation, referencing to the spectrometer's internal lock signal is often sufficient.

  • Transfer the solution to a clean 5 mm NMR tube.

2. NMR Instrument Parameters:

  • The experiment is typically performed on a high-field NMR spectrometer.

  • Tune the probe for the ¹⁹F frequency.

  • Spectral Width: Due to the large chemical shift range of ¹⁹F NMR (spanning over 400 ppm), initially set a wide spectral width (e.g., 200-250 ppm) to ensure all signals are captured.[2][5]

  • Transmitter Offset (O1p): Center the spectral window around the expected chemical shift region for aromatic fluorides (e.g., -100 to -200 ppm).

  • Pulse Width: Use a calibrated 90° pulse width.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 1-5 seconds is usually sufficient for small molecules. For accurate integration, a longer delay (5 x T₁) may be necessary.[2]

  • Number of Scans (NS): Depending on the sample concentration, 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

  • Decoupling: Proton decoupling (e.g., using a WALTZ-16 sequence) can be applied to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a single sharp peak for the fluorine signal.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a pure absorption lineshape.

  • Reference the spectrum. If an internal standard was used, set its chemical shift to the known value. Otherwise, the spectrometer's default referencing can be used.

  • Integrate the signal to determine the relative number of fluorine atoms.

Logical Workflow for Structure Validation

The process of validating the structure of this compound using ¹⁹F NMR follows a logical progression from sample preparation to data interpretation. The following diagram illustrates this workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_val Structure Validation A Dissolve this compound in deuterated solvent B Add internal standard (optional) A->B C Transfer to NMR tube B->C D Tune probe to ¹⁹F frequency C->D Insert sample into spectrometer E Set spectral width and offset D->E F Acquire ¹⁹F NMR spectrum E->F G Fourier Transform F->G H Phasing and Referencing G->H I Integration H->I J Compare observed chemical shift to literature/database values I->J L Confirm presence of a single fluorine environment J->L K Analyze coupling patterns (if not decoupled) K->L M Structure Validated L->M

Figure 1. Workflow for the validation of this compound structure using ¹⁹F NMR.

By following this systematic approach, researchers can confidently validate the chemical structure of this compound. The observed ¹⁹F NMR chemical shift, when compared with data from analogous compounds, provides strong evidence for the correct placement of the fluorine atom on the pyrimidine ring. The simplicity of the spectrum, typically a single peak in a proton-decoupled experiment, further confirms the presence of a single, unique fluorine environment within the molecule. This analytical rigor is paramount in drug discovery and development, where precise structural knowledge is fundamental.

References

Comparative Docking Analysis of 5-Fluoropyrimidine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of 5-fluoropyrimidine derivatives through molecular docking studies, a pivotal computational technique in modern drug discovery. The strategic incorporation of a fluorine atom into the pyrimidine ring can significantly enhance the pharmacological profile of these compounds, influencing binding affinity, metabolic stability, and bioavailability.[1] 5-Fluorouracil (5-FU), a notable example, is a widely prescribed chemotherapeutic agent that targets thymidylate synthase (TS), an essential enzyme for DNA synthesis.[2] This guide summarizes key quantitative data, details experimental methodologies, and visualizes complex workflows to offer valuable insights for the rational design of novel and more potent anticancer agents.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding energies of various 5-fluoropyrimidine and related pyrimidine derivatives against key protein targets implicated in cancer. Lower binding energy values indicate a higher predicted binding affinity.

Table 1: Docking Results of 5-Fluoropyrimidine and Analogues against Key Cancer Protein Targets

Compound/Analogue IDTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference
PRA10 (5-FU analogue)Thymidylate Synthase1HVY-9.1[3]
Erlotinib (Standard)EGFR1M17-8.1[4]
Compound 3EGFR1M17-8.5[4]
Compound 4EGFR1M17-8.9[4]
Compound 5EGFR1M17-9.2[4]
Compound 2gCDK21HCK-8.7[5]
Compound 4cCDK21HCK-7.9[6][7]
Compound 4aCDK21HCK-7.7[6][7]
Compound 4hCDK21HCK-7.5[6][7]
Compound 4bCDK21HCK-7.4[6][7]

Table 2: Key Interacting Amino Acid Residues Identified in Docking Studies

Compound/Analogue IDTarget ProteinInteracting ResiduesInteraction TypeReference
5-FU AnaloguesThymidylate SynthaseArg50A, Arg175B, Arg215A, Ser216A, Arg176B, Asn226AHydrogen Bonding & Non-Bonding[3]
Compound ACHK1Glu85, Cys87, Glu91Hydrogen Bonds[8]
Compound AFLT3Cys694, Arg745, Asp759Hydrogen Bonds[8]
Compound 4cCDK2THR 165, GLU 12, LYS 33, THR 14Hydrogen Bonds[6][7]
Compound 4aCDK2LYS 33, THR 14, THR 165, GLU 12Hydrogen Bonds[6][7]
ErlotinibEGFRNot specified in detail, occupies active siteHydrogen Bonds & Hydrophobic[9]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines the standardized methodology for performing molecular docking of 5-fluoropyrimidine derivatives against a protein target, synthesized from multiple research studies.[1][4][7]

1. Software and Resource Requirements:

  • Chemical Drawing: ChemDraw or MarvinSketch

  • Molecular Visualization and Preparation: AutoDockTools (ADT), PyMOL, or UCSF Chimera[4][6]

  • Docking Engine: AutoDock Vina is a widely used program.[4][10]

  • Databases: Protein Data Bank (PDB) for protein structures, PubChem or ZINC for ligand structures.[4]

2. Step-by-Step Procedure:

  • Step 1: Receptor Protein Preparation

    • Structure Retrieval: Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.[4]

    • Protein Clean-up: Remove non-essential molecules such as water, co-crystallized ligands, and ions from the PDB file using software like AutoDockTools or PyMOL.[3][4]

    • Add Hydrogens: Add polar hydrogen atoms to the protein structure, which are critical for forming hydrogen bonds.[4][7]

    • Assign Charges: Compute and add appropriate atomic charges (e.g., Kollman charges).[4]

    • Save in Required Format: Save the prepared protein structure in a format required by the docking software, such as PDBQT for AutoDock Vina.[4][6]

  • Step 2: Ligand (5-Fluoropyrimidine Derivative) Preparation

    • Structure Generation: Draw the 2D structure of the derivative and convert it to a 3D structure.[6]

    • Energy Minimization: Perform energy minimization to obtain a stable, low-energy conformation.[7]

    • Define Flexibility: Define the rotatable bonds (torsion tree) in the ligand to allow for conformational flexibility during docking.[4][7]

    • Save in Required Format: Save the prepared ligand in the appropriate format (e.g., PDBQT).

  • Step 3: Docking Simulation

    • Grid Box Generation: Define a grid box around the active site of the target protein. This box specifies the search space for the docking algorithm.[6]

    • Configuration File: Create a configuration file that specifies the file paths for the prepared receptor and ligand, the grid box parameters, and other docking settings.

    • Running the Docking Program: Execute the docking program (e.g., AutoDock Vina) using the configuration file. The software will systematically explore different orientations and conformations of the ligand within the protein's active site.[7]

  • Step 4: Analysis of Results

    • Docking Log File (DLG): Analyze the output log file, which contains the binding energies and coordinates for the top-ranked docked conformations (poses).[7]

    • Visualization: Use molecular visualization software to view the docked poses. This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.[7]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Retrieve Protein (PDB) PDB_Clean Clean Protein (Remove Water/Ligands) PDB->PDB_Clean Ligand 2. Prepare Ligand (SDF/MOL2) Ligand_3D Generate 3D & Minimize Energy Ligand->Ligand_3D PDB_H Add Hydrogens & Charges PDB_Clean->PDB_H Ligand_Torsion Define Rotatable Bonds Ligand_3D->Ligand_Torsion PDB_PDBQT Save as Receptor.pdbqt PDB_H->PDB_PDBQT Ligand_PDBQT Save as Ligand.pdbqt Ligand_Torsion->Ligand_PDBQT Grid 3. Define Grid Box (Active Site) PDB_PDBQT->Grid Ligand_PDBQT->Grid Run 4. Run Docking Simulation Grid->Run Analyze 5. Analyze Docking Scores Run->Analyze Visualize 6. Visualize Interactions Analyze->Visualize Report 7. Generate Report Visualize->Report

A generalized workflow for molecular docking studies.[1]

G GF Growth Factor EGFR EGFR GF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor 5-Fluoropyrimidine Derivative Inhibitor->EGFR Inhibits (ATP-binding site)

Simplified EGFR signaling pathway inhibited by a derivative.

References

Structure-activity relationship (SAR) of 5-Fluoropyrimidin-2-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Fluoropyrimidin-2-amine Analogs as Kinase Inhibitors

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of this compound analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. This document summarizes key quantitative data, details experimental protocols for relevant biological assays, and visualizes pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this important chemical scaffold in drug discovery.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved and investigational drugs, particularly as kinase inhibitors.[1][2] The introduction of a fluorine atom at the 5-position of the pyrimidine ring can significantly modulate the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with the target protein. This guide focuses on elucidating the SAR of this compound analogs, providing a comparative analysis of their biological activity.

Data Presentation

The inhibitory activities of this compound analogs and related pyrimidine derivatives against various protein kinases are summarized below. These tables highlight the impact of different substituents on the core scaffold.

Table 1: Inhibitory Activity of Pyrimidin-2-amine Derivatives against Polo-like Kinase 4 (PLK4)

Compound IDR GroupPLK4 IC50 (µM)
3b0.0312
8h0.0067

Data extracted from a study on novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.[3]

Table 2: Antiproliferative Activity of Selected Pyrimidin-2-amine Derivatives against Breast Cancer Cell Lines

Compound IDMCF-7 IC50 (µM)BT474 IC50 (µM)MDA-MB-231 IC50 (µM)
8h0.015 ± 0.0020.021 ± 0.0030.033 ± 0.005

IC50 values represent the concentration causing 50% inhibition of cell growth. Data represents the mean of three independent experiments ± standard error.[3]

Table 3: Inhibitory Activity of 5-Trifluoromethyl-2-aminopyrimidine Derivatives against FLT3 and CHK1 Kinases and Proliferation of MV4-11 cells

Compound IDFLT3-D835Y IC50 (nM)CHK1 IC50 (nM)MV4-11 IC50 (nM)
221.80.93.8
291.21.12.1
300.90.71.5
311.51.32.9
322.11.63.5

These compounds feature a 5-trifluoromethyl group, which is electronically similar to the 5-fluoro group. Data extracted from a study on dual inhibitors of FLT3 and CHK1.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[5]

Materials:

  • Kinase of interest (e.g., PLK4, FLT3, CHK1)

  • Kinase substrate peptide

  • ATP

  • Test compounds (this compound analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a high concentration (e.g., 10 mM).[6] A DMSO-only control is also prepared.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO control to the wells of the assay plate.[6]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in the assay buffer.

    • Add the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.[5]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, BT474, MDA-MB-231, MV4-11)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]

Mandatory Visualization

Signaling Pathway

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiates Inhibitor This compound Analog (JAK Inhibitor) Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of a pyrimidine-based JAK inhibitor.

Experimental Workflow

G cluster_1 Kinase Inhibitor Evaluation Workflow Compound_Prep Compound Preparation (Serial Dilution) Plate_Prep Assay Plate Preparation Compound_Prep->Plate_Prep Kinase_Reaction Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Plate_Prep->Kinase_Reaction Signal_Detection Signal Detection (e.g., Luminescence) Kinase_Reaction->Signal_Detection Data_Acquisition Data Acquisition (Plate Reader) Signal_Detection->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for in vitro kinase inhibition assays.[6]

References

In Vitro Comparison of 5-Fluoropyrimidin-2-amine and 5-bromopyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to illustrate the potential biological activities and the experimental methodologies used to evaluate compounds in the 2-aminopyrimidine class.

Introduction to 2-Aminopyrimidines

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-aminopyrimidine have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The introduction of different substituents, such as halogens at the 5-position, can significantly modulate the physicochemical properties and biological activities of these compounds. This guide focuses on the comparison of analogs of 5-fluoro- and 5-bromo-substituted 2-aminopyrimidines to highlight potential differences in their in vitro profiles.

Comparative Analysis of Analog Activities

Due to the absence of direct comparative data, this section presents in vitro data for representative fluorinated and brominated 2-aminopyrimidine analogs from different studies. These examples are chosen to illustrate the types of biological activities and potencies that have been observed for this class of compounds.

Antiproliferative and Cytotoxic Activity

The antiproliferative and cytotoxic effects of 2-aminopyrimidine derivatives are commonly evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.

Compound AnalogCell LineAssay TypeIC50 (µM)Reference
Fluorinated Analog: (Structure not identical to 5-fluoropyrimidin-2-amine) A 5-trifluoromethyl-2-aminopyrimidine derivative (Compound 30 )MV4-11 (Leukemia)Antiproliferation Assay<0.004[2]
Brominated Analog: (Structure not identical to 5-bromopyrimidin-2-amine) A 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549 (Lung Cancer)Antiproliferation Assay14.4

Note: The presented IC50 values are for structurally different analogs and are not directly comparable. They serve to illustrate that halogenated 2-aminopyrimidine derivatives can exhibit potent antiproliferative activity.

Kinase Inhibition

Many 2-aminopyrimidine derivatives function as kinase inhibitors by competing with ATP for binding to the kinase active site. Their inhibitory activity is often assessed using in vitro kinase assays.

Compound AnalogTarget KinaseAssay TypeIC50 (nM)Reference
Fluorinated Analog: (Structure not identical to this compound) A 5-trifluoromethyl-2-aminopyrimidine derivative (Compound 30 )FLT3-D835YKinase Activity Assay0.8[2]
Fluorinated Analog: (Structure not identical to this compound) A 5-trifluoromethyl-2-aminopyrimidine derivative (Compound 30 )CHK1Kinase Activity Assay1.1[2]
Brominated Analog: (Structure not identical to 5-bromopyrimidin-2-amine) A series of 5-substituted pyridopyrimidines were evaluated as adenosine kinase inhibitors.Adenosine KinaseKinase Activity AssayPotent inhibition observed[3]

Note: The data highlights that fluorinated aminopyrimidine derivatives can be potent inhibitors of specific kinases. While specific IC50 values for a brominated analog were not detailed in the provided search results, the literature suggests their potential as kinase inhibitors.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standard protocols for key in vitro assays relevant to the evaluation of 2-aminopyrimidine derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate under standard cell culture conditions to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound or 5-bromopyrimidin-2-amine analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay for Kinase Inhibition

The ADP-Glo™ Kinase Assay is a luminescent assay for measuring the activity of kinases by quantifying the amount of ADP produced during the kinase reaction.[8][9][10][11]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.[10]

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at the optimal temperature for the kinase.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The kinase activity is inversely proportional to the luminescence signal in the presence of an inhibitor. Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value from a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound Synthesis Compound Synthesis Stock Solution Preparation Stock Solution Preparation Compound Synthesis->Stock Solution Preparation Dissolve in DMSO Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Stock Solution Preparation->Cytotoxicity Assay (MTT) Serial Dilutions Kinase Inhibition Assay (ADP-Glo) Kinase Inhibition Assay (ADP-Glo) Stock Solution Preparation->Kinase Inhibition Assay (ADP-Glo) Serial Dilutions Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Stock Solution Preparation->Antimicrobial Assay (MIC) Serial Dilutions Cell Culture Cell Culture Cell Culture->Cytotoxicity Assay (MTT) IC50 Determination (Cytotoxicity) IC50 Determination (Cytotoxicity) Cytotoxicity Assay (MTT)->IC50 Determination (Cytotoxicity) Kinase & Substrate Kinase & Substrate Kinase & Substrate->Kinase Inhibition Assay (ADP-Glo) IC50 Determination (Kinase) IC50 Determination (Kinase) Kinase Inhibition Assay (ADP-Glo)->IC50 Determination (Kinase) Bacterial Culture Bacterial Culture Bacterial Culture->Antimicrobial Assay (MIC) MIC Determination MIC Determination Antimicrobial Assay (MIC)->MIC Determination Lead Identification Lead Identification IC50 Determination (Cytotoxicity)->Lead Identification IC50 Determination (Kinase)->Lead Identification MIC Determination->Lead Identification

Caption: A generalized workflow for the in vitro screening of chemical compounds.

Representative Kinase Signaling Pathway: EGFR

Many 2-aminopyrimidine derivatives are designed to target protein kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR).[12][13][14]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 2-Aminopyrimidine Kinase Inhibitor Inhibitor->Dimerization Inhibits Autophosphorylation

References

A Head-to-Head Comparison of Fluorinated Pyrimidine Kinase Inhibitors: Osimertinib vs. Selpercatinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, fluorinated pyrimidine scaffolds have emerged as a cornerstone in the design of potent and selective kinase inhibitors. This guide provides a detailed, data-supported comparison of two leading fluorinated pyrimidine kinase inhibitors: Osimertinib (AZD9291) and Selpercatinib (LOXO-292). Developed for researchers, scientists, and drug development professionals, this document outlines their performance, underlying mechanisms, and the experimental protocols used for their characterization.

Overview of Compared Inhibitors

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while showing significantly lower activity against wild-type (WT) EGFR.[1][3] This selectivity profile contributes to a more favorable side-effect profile compared to earlier-generation TKIs.[3] Osimertinib covalently binds to the cysteine-797 residue within the ATP-binding site of the mutant EGFR kinase domain, leading to the inhibition of downstream signaling pathways critical for cell proliferation and survival.[3][4]

Selpercatinib (LOXO-292) is a highly selective and potent inhibitor of the rearranged during transfection (RET) tyrosine kinase.[5][6][7] It targets various RET alterations, including fusions and mutations, that are oncogenic drivers in several cancer types, such as non-small cell lung cancer (NSCLC) and thyroid cancers.[6][8] Selpercatinib functions as an ATP-competitive inhibitor, effectively blocking the enzymatic activity of the RET tyrosine kinase and disrupting downstream signaling pathways like MAPK/ERK and PI3K/AKT.[5][9] Its high selectivity for RET over other kinases, such as VEGFRs, is a key attribute that contributes to its manageable safety profile.[8][10]

Quantitative Performance Data

The following tables summarize the in vitro potency of Osimertinib and Selpercatinib against their primary kinase targets and other relevant kinases. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency, with lower values indicating greater potency.

Table 1: Comparative Efficacy of Osimertinib against EGFR Variants

Kinase TargetCell LineIC50 (nM)
EGFR (Exon 19 deletion)PC-912.92
EGFR (L858R/T790M)H197511.44
EGFR (Wild-Type)LoVo493.8
Data sourced from Selleck Chemicals product page.[2] IC50 values can vary based on experimental conditions.

Table 2: In Vitro Kinase Inhibitory Profile of Selpercatinib

Kinase TargetIC50 (nmol/L)
RET (Wild-Type)0.92
RET M918T0.92
RET V804M0.92
VEGFR124.5
VEGFR367.8
Data sourced from FDA regulatory documents.[10]

Signaling Pathways and Mechanism of Action

Osimertinib and Selpercatinib exert their therapeutic effects by inhibiting key signaling pathways that drive tumor growth and survival.

Osimertinib targets mutant EGFR, a receptor tyrosine kinase that, when constitutively activated, triggers downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[1][3] By irreversibly binding to mutant EGFR, Osimertinib blocks these cascades, thereby inhibiting cell proliferation and promoting apoptosis.

EGFR_Pathway cluster_membrane cluster_cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits RET_Pathway cluster_membrane cluster_cytoplasm RET Altered RET (Fusion/Mutation) PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK Proliferation Cell Proliferation & Differentiation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Selpercatinib Selpercatinib Selpercatinib->RET Inhibits Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Prepare serial dilutions of inhibitor B2 Incubate kinase, substrate, ATP, and inhibitor B1->B2 B3 Measure kinase activity (e.g., phosphorylation) B2->B3 B4 Calculate Biochemical IC50 B3->B4 C1 Seed cancer cells in 96-well plates C2 Treat cells with serial dilutions of inhibitor C1->C2 C3 Incubate for 72 hours C2->C3 C4 Measure cell viability (e.g., MTT, CellTiter-Glo) C3->C4 C5 Calculate Cellular IC50 C4->C5 Start Start Start->B1 Start->C1

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Fluoropyrimidin-2-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 5-Fluoropyrimidin-2-amine scaffold, a common framework in modern kinase inhibitor design. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document aims to be an invaluable resource for assessing the on- and off-target effects of this important class of molecules.

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically approved and investigational kinase inhibitors. While designed to be potent against their primary targets, the inherent structural similarities across the human kinome often lead to off-target interactions. This cross-reactivity can result in unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of an inhibitor's selectivity profile is a critical aspect of preclinical drug development.

Comparative Selectivity Profiling

To illustrate the varying selectivity profiles within this inhibitor class, we present a comparative analysis of two well-characterized multi-kinase inhibitors, Sunitinib and Pazopanib, alongside a more targeted investigational inhibitor, a dual FLT3/CHK1 inhibitor. The data is derived from comprehensive kinome-wide binding assays.

Inhibitor Kinase Selectivity at 1 µM
Kinase TargetSunitinib (% Inhibition)Pazopanib (% Inhibition)FLT3/CHK1 Inhibitor (% Inhibition)
Primary Targets
VEGFR2 (KDR)9998-
PDGFRβ9897-
KIT9795-
FLT3958599
CHK1--98
Selected Off-Targets
ABL18525<10
SRC7040<10
LCK6535<10
c-Kit9795<30[1]
RET9060-
CSF1R8892-
IC50 Values for Selected Kinases (nM)
Kinase TargetSunitinib (IC50 nM)Pazopanib (IC50 nM)FLT3/CHK1 Inhibitor (IC50 nM)
VEGFR2 (KDR)210-
PDGFRβ521-
KIT170>1000[1]
FLT31471.5
CHK1>10,000>10,0002.0

Note: IC50 values can vary depending on the assay conditions.

Key Signaling Pathways

The primary targets of these inhibitors are key nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for interpreting both the on-target efficacy and the off-target effects of these drugs.

Signaling_Pathways cluster_vegfr VEGFR Signaling cluster_pdgfr PDGFR Signaling cluster_flt3 FLT3 Signaling cluster_chk1 CHK1 in DNA Damage Response VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K_V PI3K VEGFR->PI3K_V Ras_V Ras VEGFR->Ras_V PKC PKC PLCg->PKC Akt_V Akt PI3K_V->Akt_V Raf_V Raf Ras_V->Raf_V MEK_V MEK Raf_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis ERK_V->Angiogenesis PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR PI3K_P PI3K PDGFR->PI3K_P Ras_P Ras PDGFR->Ras_P Akt_P Akt PI3K_P->Akt_P Proliferation_P Proliferation Akt_P->Proliferation_P Raf_P Raf Ras_P->Raf_P MEK_P MEK Raf_P->MEK_P ERK_P ERK MEK_P->ERK_P Migration Migration ERK_P->Migration FL FL Ligand FLT3 FLT3 FL->FLT3 STAT5 STAT5 FLT3->STAT5 PI3K_F PI3K FLT3->PI3K_F Ras_F Ras FLT3->Ras_F Proliferation_F Proliferation STAT5->Proliferation_F Akt_F Akt PI3K_F->Akt_F Survival Survival Akt_F->Survival MAPK_F MAPK Ras_F->MAPK_F MAPK_F->Proliferation_F DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CHK1 CHK1 ATM_ATR->CHK1 CDC25 CDC25 CHK1->CDC25 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Inhibition of Mitosis CDK1 CDK1 CDC25->CDK1 CDK1->Cell_Cycle_Arrest Promotion of Mitosis Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->FLT3 Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR FLT3_CHK1_Inhibitor FLT3/CHK1 Inhibitor FLT3_CHK1_Inhibitor->FLT3 FLT3_CHK1_Inhibitor->CHK1

Caption: Simplified signaling pathways targeted by the compared inhibitors.

Experimental Protocols

The cross-reactivity data presented in this guide is typically generated using high-throughput screening methods that assess the binding of an inhibitor to a large panel of kinases. The KINOMEscan™ platform is a widely used example of such a technology.

KINOMEscan™ Competition Binding Assay

Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Methodology:

  • Immobilization: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support.

  • Kinase Binding: A large panel of DNA-tagged recombinant human kinases are individually incubated with the immobilized ligand in the presence of the test compound.

  • Competition: The test compound and the immobilized ligand compete for the ATP-binding site of the kinase.

  • Washing: Unbound kinase and test compound are washed away.

  • Elution and Quantification: The bound, DNA-tagged kinase is eluted, and the amount of the DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically reported as percent inhibition or as a dissociation constant (Kd).

Experimental_Workflow cluster_workflow KINOMEscan™ Workflow start Test Compound (this compound derivative) step3 Competition Binding Assay (Incubation of Compound, Kinase, and Ligand) start->step3 step1 Immobilized Ligand (on solid support) step1->step3 step2 DNA-tagged Kinase Panel (>450 kinases) step2->step3 step4 Wash Unbound Components step3->step4 step5 Elution of Bound Kinase step4->step5 step6 qPCR Quantification of DNA Tag step5->step6 end Cross-Reactivity Profile (% Inhibition or Kd values) step6->end

Caption: A generalized workflow for cross-reactivity profiling using a competition binding assay.

Discussion and Conclusion

The data and methodologies presented here underscore the importance of comprehensive cross-reactivity profiling in the development of this compound based kinase inhibitors.

  • Sunitinib and Pazopanib , both approved for the treatment of various cancers, exhibit broad-spectrum activity against multiple receptor tyrosine kinases, which contributes to their anti-angiogenic and anti-tumor effects. However, their extensive off-target interactions are also associated with a range of side effects.

  • The investigational FLT3/CHK1 dual inhibitor demonstrates a more targeted profile, with high potency against its intended targets and significantly less activity against a panel of other kinases. This highlights the feasibility of designing more selective inhibitors based on the same chemical scaffold.

For drug development professionals, a detailed understanding of a compound's selectivity is not just a regulatory requirement but a fundamental aspect of its preclinical characterization. It informs the interpretation of in vivo efficacy and toxicity studies, aids in the identification of potential biomarkers, and can guide the design of combination therapies. The use of robust and comprehensive profiling assays, such as the KINOMEscan™ platform, is essential for generating the high-quality data needed to make informed decisions in the drug discovery and development process. The continued exploration of structure-activity relationships within the this compound class will undoubtedly lead to the development of even more potent and selective kinase inhibitors in the future.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 5-Fluoropyrimidin-2-amine, a fluorinated pyrimidine derivative, requires careful consideration for its disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound.

Immediate Safety and Hazard Information

Based on the available data for this compound and structurally similar compounds, it should be handled as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for this compound[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 1/2H318/H319: Causes serious eye damage/irritation[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is crucial. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood[2][3][4]. For operations that may generate dust, a NIOSH-approved respirator is recommended[5].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional policies and local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: All unused this compound, contaminated materials (e.g., gloves, absorbent pads, glassware), and solutions containing this compound must be treated as hazardous waste[6][7].

  • Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[8][9]. Keep it separate from incompatible materials such as strong oxidizing agents[2].

Step 2: Waste Collection and Containerization
  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure lid[7].

  • Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The accumulation start date should also be clearly marked on the label[7].

Step 3: Waste Storage
  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation[7].

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

  • Storage Conditions: Keep the storage area cool, dry, and well-ventilated.

Step 4: Waste Disposal
  • Contact EHS: Do not dispose of this compound down the drain or in the regular trash[10][11]. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[7][10].

  • Disposal Method: The likely disposal method for this type of compound is high-temperature incineration at a licensed hazardous waste facility. This is a common and effective method for the destruction of fluorinated organic compounds[3].

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is necessary.

  • Spill Cleanup:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container[2][4].

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS office.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[4].

    • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[2].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_characterization Waste Characterization cluster_collection Collection & Storage cluster_disposal Disposal Path start Generation of this compound Waste is_hazardous Is the waste hazardous? start->is_hazardous collect_waste Collect in a labeled, compatible container is_hazardous->collect_waste Yes (Treat as Hazardous) drain_disposal Prohibited: Do Not Dispose Down Drain is_hazardous->drain_disposal No (Consult EHS for confirmation) trash_disposal Prohibited: Do Not Dispose in Regular Trash is_hazardous->trash_disposal No (Consult EHS for confirmation) store_waste Store in a designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 5-Fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of safety protocols for handling 5-Fluoropyrimidin-2-amine, compiled from safety data sheets of structurally similar compounds. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact chemical in use and adhere to their institution's safety guidelines.

This guide is intended to provide essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Summary

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]

Signal Word: Warning[1]

Quantitative Data Summary

The following table summarizes key data from structurally related compounds. This information should be used as a guideline only.

PropertyData for Related CompoundsSource Compound
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation2-(5-Fluoropyrimidin-2-YL)ethanamine[1]
Molecular Formula C4H4FN35-Fluorocytosine (structurally similar)
Incompatible Materials Strong oxidizing agents, Strong acids.[2]4-Amino-2-chloro-5-fluoropyrimidine[2]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride.[2]4-Amino-2-chloro-5-fluoropyrimidine[2]

Operational and Handling Protocol

Adherence to a strict, step-by-step operational protocol is mandatory to ensure safety.

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][4]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[2][5]Prevents skin contact and absorption. Change gloves immediately if contaminated.
Body Protection A flame-retardant lab coat, fully buttoned, with tight-fitting cuffs.[6]Protects personal clothing from contamination.
Footwear Closed-toe, closed-heel shoes made of a chemically resistant material.Protects feet from spills.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be necessary for large spills or if working outside a fume hood.[4]Prevents inhalation of dust or aerosols.
Handling and Storage
  • General Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or fumes.[6] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] Store away from incompatible materials such as strong oxidizing agents and strong acids.[2] The storage area should be locked and accessible only to authorized personnel.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Container: Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Hazardous Waste".[7]

  • Solid Waste: Carefully collect any solid waste, including unused product and contaminated consumables (e.g., weighing paper, pipette tips), in the designated hazardous waste container. Avoid generating dust.[8]

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled container for liquid hazardous waste.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Container Management
  • Keep the hazardous waste container securely sealed when not in use.

  • Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[8]

Final Disposal
  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]

  • Never dispose of this compound down the drain or in the regular trash.[7]

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

Emergency SituationProtocol
Skin Contact Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area and prevent entry of unnecessary personnel. Remove all ignition sources.[1] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7]

Workflow for Handling this compound

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.